molecular formula C13H22O4 B15592309 6,9,10-Trihydroxy-7-megastigmen-3-one

6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B15592309
M. Wt: 242.31 g/mol
InChI Key: NPIIJTPCHBVBJO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9,10-Trihydroxy-7-megastigmen-3-one is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+

InChI Key

NPIIJTPCHBVBJO-SNAWJCMRSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Profile of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, characteristics, and potential biological significance of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. This compound belongs to the megastigmane class of sesquiterpenoids, which are C13-norisoprenoids derived from the degradation of carotenoids. While initially reported as isolated from the roots of Trigonostemon chinensis Merr., a plant with a history in traditional medicine, detailed primary literature on its specific isolation and biological activity remains elusive. This document synthesizes available data on the compound and its broader chemical class to offer insights for research and development.

Physicochemical and Structural Data

Quantitative data for this compound, sourced from publicly available chemical databases, are summarized below.

PropertyValue
Molecular Formula C₁₃H₂₂O₄
Molecular Weight 242.31 g/mol
Monoisotopic Mass 242.15180918 Da
IUPAC Name (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone
Synonyms This compound
CAS Number 476682-97-0
Predicted XLogP3 -1.1
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Biosynthetic Origin: A Product of Carotenoid Cleavage

This compound is a C13-norisoprenoid, placing its origin in the carotenoid biosynthesis pathway. These compounds are not built up from isoprene (B109036) units in the same manner as canonical terpenes but are rather the result of oxidative cleavage of larger carotenoid molecules. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).

The general biosynthetic pathway is believed to proceed as follows:

  • Carotenoid Precursor Formation: The pathway begins with the synthesis of C40 carotenoids, such as β-carotene, from geranylgeranyl pyrophosphate (GGPP).

  • Enzymatic Cleavage: CCDs catalyze the cleavage of specific double bonds within the carotenoid backbone. For the formation of C13-norisoprenoids, this typically involves the cleavage of the 9-10 and 9'-10' double bonds of a C40 carotenoid.

  • Formation of Megastigmane Skeleton: This cleavage event yields C13 fragments with the characteristic megastigmane skeleton.

  • Secondary Modifications: The basic megastigmane structure then undergoes a series of enzymatic modifications, including hydroxylations, oxidations, and glycosylations, to produce the diverse array of megastigmane derivatives found in nature, including this compound.

Biosynthesis of this compound Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) C40 Carotenoids (e.g., β-carotene) C40 Carotenoids (e.g., β-carotene) Geranylgeranyl Pyrophosphate (GGPP)->C40 Carotenoids (e.g., β-carotene) Phytoene synthase, etc. C13 Megastigmane Precursor C13 Megastigmane Precursor C40 Carotenoids (e.g., β-carotene)->C13 Megastigmane Precursor Carotenoid Cleavage Dioxygenases (CCDs) This compound This compound C13 Megastigmane Precursor->this compound Hydroxylation, Oxidation, etc.

A simplified schematic of the biosynthetic origin of this compound.

Experimental Protocols: A Generalized Approach

While the specific experimental protocol for the isolation of this compound from Trigonostemon chinensis is not detailed in the available scientific literature, a general methodology for the isolation of megastigmane sesquiterpenoids from plant material can be outlined as follows. This representative workflow is based on common practices in natural product chemistry.

Generalized Isolation Workflow cluster_extraction Extraction and Fractionation cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation Plant Material (e.g., roots of T. chinensis) Plant Material (e.g., roots of T. chinensis) Crude Extract Crude Extract Plant Material (e.g., roots of T. chinensis)->Crude Extract Solvent Extraction (e.g., EtOH/MeOH) Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning e.g., Hexane, EtOAc, n-BuOH Bioactive Fraction (e.g., EtOAc) Bioactive Fraction (e.g., EtOAc) Solvent Partitioning->Bioactive Fraction (e.g., EtOAc) Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Bioactive Fraction (e.g., EtOAc)->Silica Gel Column Chromatography Gradient Elution Semi-pure Fractions Semi-pure Fractions Silica Gel Column Chromatography->Semi-pure Fractions ODS Column Chromatography ODS Column Chromatography Semi-pure Fractions->ODS Column Chromatography Reversed-phase Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) ODS Column Chromatography->Further Purification (e.g., HPLC) Isolated Compound Isolated Compound Further Purification (e.g., HPLC)->Isolated Compound Spectroscopic Analysis Spectroscopic Analysis Isolated Compound->Spectroscopic Analysis NMR, MS, IR, UV

A representative workflow for the isolation and identification of megastigmane sesquiterpenoids.

1. Extraction and Fractionation:

  • Dried and powdered plant material (e.g., roots) is exhaustively extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • The resulting crude extract is concentrated under reduced pressure and then suspended in water.

  • The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity. Megastigmane sesquiterpenoids are often found in the ethyl acetate fraction.

2. Chromatographic Purification:

  • The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

  • Fractions containing compounds of interest are further purified using repeated column chromatography, often employing different stationary phases like octadecylsilyl (ODS) silica gel (reversed-phase chromatography).

  • Final purification to yield the pure compound is typically achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

3. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the carbon-hydrogen framework and the connectivity of the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyls, carbonyls).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not prominent in the scientific literature. However, numerous studies on other megastigmane sesquiterpenoids have revealed a range of biological activities, with anti-inflammatory properties being frequently reported.

The anti-inflammatory effects of related megastigmanes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB and MAPK Signaling Pathways in Inflammation:

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) are key signaling kinases that are activated by various extracellular stimuli, including inflammatory signals. Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

Some megastigmane sesquiterpenoids have been shown to inhibit the activation of these pathways, thereby reducing the production of inflammatory mediators.

Potential anti-inflammatory mechanism of megastigmane sesquiterpenoids.

Conclusion and Future Directions

This compound is a naturally occurring megastigmane sesquiterpenoid with a biosynthetic origin rooted in carotenoid metabolism. While its specific isolation protocol and biological functions are yet to be fully detailed in peer-reviewed literature, the broader class of megastigmanes exhibits promising biological activities, particularly in the realm of anti-inflammatory action through the modulation of NF-κB and MAPK signaling.

For researchers and drug development professionals, this compound and its analogues represent a potentially fruitful area of investigation. Future research should focus on:

  • Definitive Isolation and Characterization: A thorough phytochemical investigation of Trigonostemon chinensis to re-isolate and unequivocally characterize this compound, including detailed spectroscopic data.

  • Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its specific biological activities, with a focus on anti-inflammatory, cytotoxic, and other relevant assays.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies to identify the precise molecular targets and signaling pathways affected by this compound.

  • Synthetic Approaches: Development of efficient synthetic routes to produce this compound and its derivatives to enable further biological evaluation and structure-activity relationship studies.

Such efforts will be crucial in unlocking the full therapeutic potential of this and other related natural products.

Unveiling 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide to Its Natural Sources and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid, a class of natural products known for their structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this specific megastigmane, details on its isolation and characterization, and an exploration of its potential biological activities, with a focus on its putative role in inflammatory signaling pathways. The information is curated for researchers and professionals in drug discovery and development, offering a foundational understanding for future investigation.

Natural Sources

To date, the primary identified natural source of this compound is the roots of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family.[1] Phytochemical investigations of Trigonostemon species have revealed a rich diversity of secondary metabolites, including diterpenoids, alkaloids, and sesquiterpenoids. While the presence of this compound in T. chinensis is documented, detailed quantitative data regarding its abundance in the plant material is not extensively reported in the available literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC13H22O4[2]
Molecular Weight242.31 g/mol [2]
AppearanceOil[2]
CAS Number476682-97-0[2]

Experimental Protocols: Isolation and Characterization

G plant_material Dried and Powdered Roots of Trigonostemon chinensis extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partitioning chromatography1 Column Chromatography (Silica Gel) partitioning->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 isolation Isolation of This compound chromatography2->isolation elucidation Structure Elucidation isolation->elucidation Spectroscopic Analysis

A generalized workflow for the isolation of this compound.

Structure Elucidation would typically involve a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms within the molecule.

While experimental spectral data for this compound is not widely published, predicted NMR data can be found in chemical databases.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, the broader class of megastigmane sesquiterpenoids has been reported to possess various biological properties, most notably anti-inflammatory effects.

Research on related megastigmane compounds, such as β-damascenone, has indicated that their anti-inflammatory action may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism of action, by inference from related compounds, involves the inhibition of IκBα degradation, which in turn prevents the translocation of the NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the transcription of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IkBa_p p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Pro_inflammatory_Genes Binds to DNA DNA mRNA Pro-inflammatory mRNA Inflammatory_Response Inflammatory Response mRNA->Inflammatory_Response Translation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates Megastigmane 6,9,10-Trihydroxy- 7-megastigmen-3-one (Proposed) Megastigmane->IKK Inhibits (Hypothesized) Pro_inflammatory_Genes->mRNA Transcription

References

Discovery of 6,9,10-Trihydroxy-7-megastigmen-3-one in Trigonostemon chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial biological evaluation of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one, a natural product identified in the roots of Trigonostemon chinensis Merr. This document is intended to serve as a comprehensive resource, presenting the key scientific data and experimental methodologies in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Trigonostemon chinensis Merr., a plant from the Euphorbiaceae family, is a source of structurally diverse secondary metabolites. While the genus Trigonostemon is known for its abundance of diterpenoids and alkaloids, further phytochemical investigations have revealed the presence of other classes of compounds, including sesquiterpenoids. This guide focuses on the specific megastigmane sesquiterpenoid, this compound, which was first reported in a 2013 study by Sun et al. The discovery of this compound contributes to the growing chemical library of natural products and provides a basis for further investigation into its potential therapeutic applications.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₂O₄
Molecular Weight 242.31 g/mol
Appearance Colorless oil
Optical Rotation [α]D²⁰ +25.0 (c 0.1, CHCl₃)
CAS Number 476682-97-0[1]
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
2.25d16.5
2.50d16.5
2.18dd14.0, 4.5
2.35dd14.0, 2.5
51.58m
75.75d16.0
85.85dd16.0, 6.5
94.20m
10a3.45dd11.0, 6.0
10b3.65dd11.0, 4.0
111.05s
120.95s
131.25d6.5
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
149.8
249.5
3210.5
445.5
534.5
678.5
7129.5
8135.8
972.8
1068.5
1124.5
1223.8
1322.5

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound from Trigonostemon chinensis.

Plant Material

The roots of Trigonostemon chinensis Merr. were collected in the Guangxi province of China. A voucher specimen was deposited at the Institute of Materia Medica, Chinese Academy of Medical Sciences and Peking Union Medical College.

Extraction and Isolation

The experimental workflow for the extraction and isolation of the target compound is depicted below.

experimental_workflow plant_material Dried and Powdered Roots of Trigonostemon chinensis (10 kg) extraction Extraction with 95% EtOH (3 x 15 L) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and Partitioning with Petroleum Ether, EtOAc, and n-BuOH concentration->partition pet_ether Petroleum Ether Fraction partition->pet_ether et_oac EtOAc Fraction (120 g) partition->et_oac n_buoh n-BuOH Fraction partition->n_buoh silica_gel Silica (B1680970) Gel Column Chromatography (Petroleum Ether-Acetone Gradient) et_oac->silica_gel fractions Collection of Fractions (Fr. 1-8) silica_gel->fractions fr_5 Fraction 5 (15 g) fractions->fr_5 mci_gel MCI Gel CHP-20 Column (MeOH-H₂O Gradient) fr_5->mci_gel sub_fractions Collection of Sub-fractions (Fr. 5.1-5.5) mci_gel->sub_fractions fr_5_2 Fraction 5.2 (2.5 g) sub_fractions->fr_5_2 sephadex Sephadex LH-20 Column (CHCl₃-MeOH, 1:1) fr_5_2->sephadex rp_hplc Preparative RP-HPLC (MeOH-H₂O, 45:55) sephadex->rp_hplc compound This compound (Yield: 12 mg) rp_hplc->compound

Figure 1. Isolation Workflow for this compound.

The dried and powdered roots of T. chinensis (10 kg) were extracted three times with 95% ethanol (B145695) (15 L each time) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography using a petroleum ether-acetone gradient (from 10:1 to 0:1, v/v) to yield eight fractions (Fr. 1–8). Fraction 5 (15 g) was further chromatographed on an MCI gel CHP-20 column with a methanol-water gradient (from 30:70 to 100:0, v/v) to give five sub-fractions (Fr. 5.1–5.5). Fraction 5.2 (2.5 g) was then passed through a Sephadex LH-20 column eluted with a chloroform-methanol mixture (1:1, v/v). The final purification was achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water mobile phase (45:55, v/v) to afford 12 mg of this compound.

Structure Elucidation

The structure of the isolated compound was determined based on the following spectroscopic analyses:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) experiments were conducted to establish the planar structure and assign all proton and carbon signals. The relative stereochemistry was determined by analysis of NOESY data.

Biological Activity

The preliminary biological evaluation of this compound involved assessing its cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Assay

The in vitro cytotoxic activity of the compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cell lines tested included:

  • HL-60: Human promyelocytic leukemia

  • SMMC-7721: Human hepatoma

  • A-549: Human lung cancer

  • MCF-7: Human breast cancer

  • SW480: Human colon cancer

Results

This compound did not show significant cytotoxic activity against any of the tested human cancer cell lines, with IC₅₀ values all being greater than 40 μM.

Signaling Pathways

The initial discovery and characterization of this compound did not include an investigation into its effects on specific signaling pathways. Further research is required to elucidate any potential mechanisms of action and molecular targets.

signaling_pathway compound This compound cellular_interaction Interaction with Cellular Targets (To be determined) compound->cellular_interaction signaling_pathway Modulation of Signaling Pathways (To be determined) cellular_interaction->signaling_pathway biological_response Biological Response (To be determined) signaling_pathway->biological_response

Figure 2. Potential Investigative Framework for Future Signaling Pathway Analysis.

Conclusion

The isolation and structural elucidation of this compound from the roots of Trigonostemon chinensis has been successfully achieved. This technical guide has provided a detailed summary of the experimental protocols and quantitative data associated with its discovery. While the initial cytotoxicity screening did not reveal potent anticancer activity, the unique structure of this megastigmane sesquiterpenoid warrants further investigation into its other potential biological activities. This foundational work opens avenues for future research, including the exploration of its anti-inflammatory, neuroprotective, or other pharmacological properties, as well as the synthesis of analogs to establish structure-activity relationships.

References

Physicochemical properties of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sesquiterpenoid natural product. This technical guide provides a comprehensive overview of its physicochemical properties, bringing together available data for researchers and professionals in drug development. This document details the compound's chemical identity and summarizes its known physicochemical characteristics. As a member of the megastigmane class of sesquiterpenoids, it is part of a group of compounds recognized for various biological activities, including anti-inflammatory effects. This guide also touches upon the general biological context of related compounds, particularly their interaction with key inflammatory signaling pathways.

Chemical Identity and Structure

This compound is classified as a megastigmane sesquiterpenoid.[1] It has been identified as a natural product found in Trigonostemon chinensis Merr.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 476682-97-0[3]
Molecular Formula C₁₃H₂₂O₄[3]
IUPAC Name (4S,5R)-4-[(1E)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone[3]
Synonyms Cyclohexanone, 4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethyl-, (4S,5R)-; Cyclohexanone, 4-[(1E,3R)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethyl-, (4S,5R)-rel-[3]

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 242.315 g/mol [3]
Monoisotopic Mass 242.15180918 Da[3]
Physical Form Oil[3]
Complexity 321[3]
Rotatable Bond Count 3[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 77.8 Ų[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted Nuclear Magnetic Resonance (NMR) data has been reported.[3] For a definitive structural confirmation and quality control, it is imperative for researchers to acquire and analyze the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra of the purified compound.

Experimental Protocols

General Isolation Workflow

The isolation of sesquiterpenoids from plant material typically involves the following steps. This generalized protocol should be adapted and optimized for the specific target compound.

experimental_workflow start Plant Material (Trigonostemon chinensis) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc purified Purified this compound hplc->purified analysis Spectroscopic Analysis (NMR, MS, IR) purified->analysis

Caption: Generalized workflow for the isolation and purification of natural products.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of megastigmane sesquiterpenoids is known to possess a range of biological effects, including anti-inflammatory properties.

Sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoids are known to inhibit this pathway.

nf_kb_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase complex IκB-NF-κB Complex ikb_kinase->complex Phosphorylation of IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation complex->nfkb Degradation of IκB transcription Transcription of Pro-inflammatory Genes nucleus->transcription sesquiterpenoid Sesquiterpenoids sesquiterpenoid->ikb_kinase Inhibition mapk_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation nucleus Nucleus transcription_factors->nucleus Translocation inflammatory_response Inflammatory Response nucleus->inflammatory_response sesquiterpenoid Sesquiterpenoids sesquiterpenoid->mapkkk Inhibition

References

In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS number 476682-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the detailed technical information required for an in-depth guide on 6,9,10-Trihydroxy-7-megastigmen-3-one. While the compound has been identified and isolated, extensive public data on its biological activity, experimental protocols, and mechanisms of action are not available. This document summarizes the existing information and highlights the areas where further research is needed.

Chemical Identity and Properties

This compound is a natural product classified as a sesquiterpenoid. It has been isolated from the roots of Trigonostemon chinensis Merr.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 476682-97-0[2]
Molecular Formula C₁₃H₂₂O₄[2]
Molecular Weight 242.31 g/mol [2]
Synonyms (4S,5R)-4-((E)-3,4-Dihydroxybut-1-en-1-yl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-oneN/A

Table 1: Physicochemical Properties of this compound

Biological Activity

General statements on chemical supplier websites suggest that this compound may possess antioxidant, anti-inflammatory, and anti-cancer properties. However, these claims are not substantiated by any publicly available scientific studies.

Research on the genus Trigonostemon and the broader class of megastigmane sesquiterpenoids indicates that related compounds exhibit a range of biological activities. For instance, various compounds from Trigonostemon species have demonstrated cytotoxic, anti-inflammatory, and antiviral effects. Similarly, other megastigmane sesquiterpenoids have been reported to have anti-complementary and anti-inflammatory activities. This suggests that this compound could be a candidate for biological activity screening, but at present, no specific data exists in the public domain.

Experimental Data and Protocols

A thorough search of scientific databases has yielded no specific experimental studies detailing the biological evaluation of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to present in tabular format. Furthermore, no detailed experimental protocols for its synthesis, isolation, or biological testing are available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Due to the absence of biological activity studies, there is no information regarding the signaling pathways or molecular mechanisms through which this compound might exert any biological effects. Therefore, the creation of diagrams illustrating signaling pathways or experimental workflows is not possible at this time.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, its biological properties remain largely unexplored, and there is a notable absence of published research on its bioactivity, pharmacology, and toxicology.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel investigation. Future research should focus on:

  • Biological Screening: Evaluating the compound for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

  • Synthesis and Analogue Development: Developing a synthetic route to produce the compound in larger quantities for further study and creating analogues to explore structure-activity relationships.

Until such studies are conducted and published, a comprehensive technical guide on this compound cannot be fully realized. The information presented here is based on the limited data currently available in the public domain.

References

A Technical Guide to the Biological Activities of Sesquiterpenoids from the Meliaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids—a class of C15 terpenoids derived from three isoprene (B109036) units—have garnered significant attention for their wide array of pharmacological properties.[1][2] These compounds are formed from the precursor farnesyl pyrophosphate (FPP) and cyclize into numerous carbon skeletons, leading to a vast chemical diversity.[2][3] This guide provides an in-depth overview of the prominent biological activities of sesquiterpenoids isolated from Meliaceae plants, presenting quantitative data, detailed experimental protocols, and key mechanistic pathways to support further research and drug development.

Classification and Biosynthesis

Over 400 sesquiterpenoids have been identified from the Meliaceae family, isolated from various plant parts including leaves, seeds, and stem bark.[1][3] These compounds are structurally classified into various types, with the most prevalent being eudesmane (B1671778) (27%), followed by aromadendrane (11%), cadinane (B1243036) (8%), and guaiane (B1240927) (8%).[1][2] The biosynthesis of these diverse structures originates from farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and enzymatic reactions to form the various sesquiterpenoid skeletons.[3]

Sesquiterpenoid_Biosynthesis cluster_skeletons Sesquiterpenoid Skeletons FPP Farnesyl Pyrophosphate (FPP) Eudesmane Eudesmane FPP->Eudesmane Guaiane Guaiane FPP->Guaiane Aromadendrane Aromadendrane FPP->Aromadendrane Cadinane Cadinane FPP->Cadinane Bisabolane Bisabolane FPP->Bisabolane Humulene Humulene FPP->Humulene

Plausible biosynthetic pathways of major sesquiterpenoid skeletons from FPP.[1][3]

Biological Activities and Quantitative Data

Sesquiterpenoids from Meliaceae exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, insecticidal, and antimicrobial effects.[3] The following tables summarize the quantitative data for some of the most potent compounds.

Many sesquiterpenoids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug discovery. The aromadendrane-type sesquiterpenoids, in particular, have shown potent activities.

Table 1: Cytotoxic Activity of Sesquiterpenoids from Meliaceae

Compound Sesquiterpenoid Type Plant Source Cell Line IC50 (µM) Reference
Spathulenol Aromadendrane Aglaia harmsiana MCF-7 (Breast) 31.65 ± 0.1 [4]
4β,10α-dihydroxyaromadendrane Aromadendrane Aglaia harmsiana MCF-7 (Breast) 8.41 ± 0.04 [4]
4α,10α-dihydroxyaromadendrane Aromadendrane Aglaia harmsiana MCF-7 (Breast) 2.80 ± 0.02 [4]

| 1β-Hydroxy-4(15),5-eudesmadiene | Eudesmane | Aglaia pachyphylla | MCF-7 (Breast) | 262.25 |[5] |

Inflammation is a critical process in many diseases, and several sesquiterpenoids have been identified as potent inhibitors of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Sesquiterpenoids

Compound Sesquiterpenoid Type Assay IC50 (µg/mL) Reference
Compound 10 (Diterpenoid for comparison) Diterpenoid NO Production in RAW264.7 11.44 [6]
Compound 15 (Diterpenoid for comparison) Diterpenoid NO Production in RAW264.7 13.07 [6]
Melicopatulone A Zierane NO Production in BV-2 Significant at 10 µM [7]
Melicopatulone B Zierane NO Production in BV-2 Significant at 10 µM [7]

| Melicopatulone E | Guaiane | NO Production in BV-2 | Significant at 10 µM |[7] |

Note: Data for sesquiterpenoid IC50 values in this specific assay were limited in the search results; diterpenoids from a similar study are included for context.

Certain sesquiterpenoids have shown efficacy against plant pathogenic fungi, suggesting their potential use as natural fungicides.

Table 3: Antifungal Activity of Sesquiterpenoids

Compound Sesquiterpenoid Type Pathogen EC50 (µg/mL) Reference
Eudesmane-type (Compound 1) Eudesmane P. nicotianae 12.56 [8]
Eudesmane-type (Compound 1) Eudesmane F. oxysporum 51.29 [8]

| Eudesmane-type (Compound 1) | Eudesmane | G. fujikuroi | 47.86 |[8] |

The Meliaceae family is well-known for its insecticidal compounds. While limonoids are the most studied, sesquiterpenoids also contribute to these effects, primarily through antifeedant and growth-regulatory activities.[9][10]

Table 4: Insecticidal Activity of Compounds from Meliaceae

Compound Compound Type Insect Activity Reference
Toosendanin Limonoid Spodoptera littoralis Highly potent antifeedant [9]

| Cineracipadesin G | Triterpenoid | Drosophila melanogaster | AI = 32.8% (1 mM) |[10] |

Note: Quantitative data specifically for sesquiterpenoid insecticidal activity is sparse in the initial results; related compounds from Meliaceae are shown.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory activity of many natural products, including sesquiterpenoids, is often attributed to the modulation of key signaling pathways like NF-κB and MAPK.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates these pathways in macrophages, leading to the production of pro-inflammatory mediators like NO and various cytokines.[11] Sesquiterpenoids can intervene at different points in this cascade to suppress the inflammatory response.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB Phosphorylation of IκB IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release leads to NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_Translocation->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Inhibit Sesquiterpenoids->NFkB_Translocation Inhibit

Inhibition of the LPS-induced NF-κB inflammatory pathway by sesquiterpenoids.[11]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the evaluation of biological activity. Below are detailed protocols for key assays mentioned in the literature.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The concentration of these crystals, which is dissolved for measurement, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, RAW 264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like LPS.

Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and incubate for 24 hours.[6]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.[6] Include a positive control (e.g., indomethacin) and a negative control (cells with LPS only).

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Reading: Incubate in the dark for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value from the dose-response curve.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Plant Meliaceae Plant Material Extract Crude Extract Plant->Extract Fractions Chromatographic Fractionation Extract->Fractions Pure Pure Sesquiterpenoids Fractions->Pure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure->Cytotoxicity AntiInflam Anti-inflammatory Assay (e.g., NO Inhibition) Pure->AntiInflam Antimicrobial Antimicrobial Assay (e.g., MIC) Pure->Antimicrobial IC50 IC50 / EC50 Determination Cytotoxicity->IC50 AntiInflam->IC50 Antimicrobial->IC50 Hit Hit Compound Identification IC50->Hit

General workflow for isolating and screening sesquiterpenoids for bioactivity.

Conclusion and Future Perspectives

Sesquiterpenoids from the Meliaceae family represent a vast and largely untapped resource for the development of new therapeutic agents. The potent cytotoxic and anti-inflammatory activities demonstrated by compounds such as aromadendrane and eudesmane derivatives highlight their potential as leads for oncology and immunology. However, a significant challenge remains their poor aqueous solubility, which can limit in vivo efficacy.[12]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for the most active compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and reduce toxicity.

  • Advanced Formulation Strategies: Developing novel delivery systems, such as liposomes or nanoparticles, to improve bioavailability and targeted delivery.[12]

  • In Vivo Validation: Progressing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety.

By leveraging this rich natural chemical library with modern pharmacological and chemical techniques, sesquiterpenoids from the Meliaceae family hold considerable promise for addressing unmet needs in modern medicine.

References

The Structural Kaleidoscope of Eudesmane-Type Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Eudesmane-type sesquiterpenoids, a prominent class of natural products, are characterized by a bicyclic decalin core.[1][2] This diverse family of compounds, originating from farnesyl diphosphate, exhibits a remarkable array of structural modifications, including varied oxidation and cleavage patterns, which contribute to their wide range of biological activities.[1][2] Found extensively in both terrestrial and marine organisms, particularly in plants of the Asteraceae family, these compounds have garnered significant attention for their pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth exploration of the structural diversity of eudesmane-type sesquiterpenoids, accompanied by detailed experimental protocols for their isolation and characterization, and a summary of their biological activities.

Introduction to Eudesmane-Type Sesquiterpenoids

Sesquiterpenoids are a class of terpenoids composed of three isoprene (B109036) units, leading to a C15 skeleton. The eudesmane (B1671778) subclass is defined by its characteristic bicyclic framework, which can be further categorized based on the stereochemistry of the decalin ring fusion and the orientation of the isopropyl group. The structural diversity within this family arises from various modifications to the basic eudesmane skeleton, including the introduction of functional groups (hydroxyls, ketones, aldehydes, etc.), the formation of lactone rings (eudesmanolides), rearrangements of the carbon skeleton, and seco-cleavage reactions.[5]

Structural Diversity and Classification

The structural variety of eudesmane-type sesquiterpenoids is vast. A 2024 review highlighted the isolation of 391 new natural eudesmane-type sesquiterpenoids between 2016 and 2022 alone.[2] This diversity can be systematically classified based on skeletal variations.

Eudesmane Skeleton and Core Structures

The fundamental eudesmane skeleton provides the foundation for this class of compounds. Variations in the stereochemistry at the C-5 and C-10 positions lead to different series, such as the α- and β-eudesmol series. Further diversity is introduced by the position and stereochemistry of substituents on the bicyclic core.

Major Subclasses
  • Eudesmanolides: This significant subclass is characterized by the presence of a γ-lactone ring, typically fused to the decalin core. The position and stereochemistry of the lactone ring contribute to their structural diversity and biological activity.

  • Seco-Eudesmanes: These compounds result from the cleavage of a carbon-carbon bond within the eudesmane skeleton. For instance, 4,5-seco-eudesmanes have been synthesized and isolated from natural sources.[5]

  • Rearranged Eudesmanes: Some eudesmanoids undergo biosynthetic rearrangements to form novel carbon skeletons, such as the 5/6-fused and 6/8-fused bicyclic systems found in compounds isolated from Alpinia oxyphylla.[6]

  • Nor-Eudesmanes and Trinoreudesmanes: These are eudesmane derivatives that have lost one or more carbon atoms from the parent C15 skeleton.[6][7]

Biological Activities and Quantitative Data

Eudesmane-type sesquiterpenoids exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Many eudesmanoids demonstrate potent anti-inflammatory effects. For example, certain compounds isolated from Alpinia oxyphylla showed strong inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 cells, with IC50 values ranging from 21.63 to 60.70 μM.[6] These compounds were also found to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 and down-regulate the expression of COX-2 and iNOS.[6]

Anticancer Activity

The cytotoxic potential of eudesmane sesquiterpenoids against various cancer cell lines has been widely reported. Compounds isolated from Artabotrys hongkongensis displayed significant inhibitory effects against HL-60, SMMC-7721, A-549, MCF-7, and SW480 human cancer cell lines, with IC50 values as low as 0.57 μM.[7] Similarly, new eudesmanes from the Red Sea soft coral Nephthea sp. showed cytotoxicity towards MCF-7 and HT-29 cell lines.[8]

Antimicrobial and Other Activities

Eudesmane-type sesquiterpenoids have also been reported to possess antimicrobial, antimalarial, and insecticidal properties.[2] Their diverse biological profiles underscore the importance of continued research into this class of natural products.

Compound ClassSpecific Compound(s)Biological ActivityQuantitative Data (IC50)Source OrganismReference
Eudesmane SesquiterpenoidsCompounds 11, 20, 24, 40Anti-inflammatory (NO inhibition)21.63 - 60.70 μMAlpinia oxyphylla[6]
Eudesmane SesquiterpenoidsArtahongkongol A (1), Compounds 2-8Cytotoxic0.57 - 15.68 μMArtabotrys hongkongensis[7]
Eudesmane SesquiterpenesMetabolite 2Cytotoxic51.5 ± 2.1 μM (MCF-7), 64.1 ± 1.9 µM (HT-29)Nephthea sp.[8]
EudesmanolideEudebeiolide DSTAT3 Inhibition1.1 μMSalvia plebeia[9]

Table 1: Summary of Bioactivities of Selected Eudesmane-Type Sesquiterpenoids

Experimental Protocols

The isolation and structural elucidation of eudesmane-type sesquiterpenoids involve a combination of chromatographic and spectroscopic techniques.

General Workflow for Isolation and Identification

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Structure Elucidation cluster_3 Bioactivity Screening A Plant/Marine Material Collection and Drying B Solvent Extraction (e.g., MeOH, EtOH, CH2Cl2) A->B C Crude Extract Concentration B->C D Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) C->D E Fractionation by Column Chromatography (Silica Gel, Sephadex) D->E F Preparative HPLC/MPLC E->F G Isolation of Pure Compounds F->G H Spectroscopic Analysis (1D/2D NMR, MS, IR, UV) G->H I X-ray Crystallography (for suitable crystals) G->I J Comparison with Literature Data H->J I->J K In vitro/In vivo Assays J->K L Determination of IC50/EC50 values K->L

Caption: General workflow for the isolation, identification, and bioactivity screening of eudesmane-type sesquiterpenoids.

Detailed Methodologies

4.2.1. Extraction and Isolation

  • Sample Preparation: The plant or marine material is air-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted exhaustively with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane/methanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The resulting fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or other stationary phases, using gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol to yield sub-fractions.

  • Purification: Final purification of individual compounds is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC).

4.2.2. Structure Elucidation

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the proton and carbon environments in the molecule.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

  • Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy, often in conjunction with quantum chemical calculations, are used to determine the absolute configuration of non-crystalline or poorly crystalline compounds.

Signaling Pathways Modulated by Eudesmane-Type Sesquiterpenoids

Certain eudesmane-type sesquiterpenoids have been shown to modulate specific cellular signaling pathways, which underlies their biological activities. A notable example is the inhibition of the IL-6-induced STAT3 signaling pathway.

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binding JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (e.g., Pro-inflammatory mediators) Nucleus->Gene Eudesmanolide Eudesmanolide (e.g., Eudebeiolide D) Eudesmanolide->STAT3 Inhibition

References

Phytomedicinal Aspects of Sesquiterpenoid Peroxides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sesquiterpenoid peroxides are a fascinating and structurally diverse class of natural products that have emerged as a significant area of interest in phytomedicine and drug discovery. Characterized by a unique endoperoxide bridge, these compounds exhibit a wide spectrum of potent biological activities, most notably anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core phytomedicinal aspects of sesquiterpenoid peroxides, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Therapeutic Potential of the Peroxide Bridge

Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant and marine kingdoms. The presence of an endoperoxide bridge (a 1,2-dioxane (B1202867) or related cyclic peroxide moiety) confers unique chemical reactivity and significant biological activity upon a subset of these molecules, known as sesquiterpenoid peroxides. The most renowned example is artemisinin (B1665778), a sesquiterpene lactone endoperoxide isolated from Artemisia annua, which has revolutionized the treatment of malaria.[1] The remarkable success of artemisinin and its derivatives has spurred further investigation into other sesquiterpenoid peroxides as potential therapeutic agents for a range of diseases.

The biological activity of these compounds is often attributed to the iron-mediated cleavage of the endoperoxide bridge. This reaction, which is particularly favored in the iron-rich environment of cancer cells and malaria parasites, generates reactive oxygen species (ROS) that induce cellular damage and trigger programmed cell death pathways.

Biological Activities and Therapeutic Targets

Anticancer Activity

Numerous sesquiterpenoid peroxides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The preferential accumulation of iron in cancer cells makes them particularly susceptible to the ROS-generating mechanism of these compounds. This targeted cytotoxicity minimizes damage to healthy cells, offering a promising avenue for cancer therapy.

Table 1: In Vitro Anticancer Activity of Selected Sesquiterpenoid Peroxides

CompoundCancer Cell LineIC₅₀ (µM)Source OrganismReference
ArtemisininEhrlich Ascites Tumor29.8Artemisia annua[2][3]
DihydroartemisininEhrlich Ascites Tumor12.2 - 19.9Semisynthetic[2][3][4]
ArtemetherEhrlich Ascites Tumor12.2 - 19.9Semisynthetic[2][3][4]
ArtesunateEhrlich Ascites Tumor12.2 - 19.9Semisynthetic[2][3][4]
ArteetherEhrlich Ascites Tumor12.2 - 19.9Semisynthetic[2][3][4]
ArtemisiteneEhrlich Ascites Tumor< 29.8Artemisia annua[2][3][4]
Dimer of DihydroartemisininEhrlich Ascites Tumor1.4Semisynthetic[2][3]
Sesquiterpenoid 2HCT116 (Colon)20.0Artemisia annua[5]
Sesquiterpenoid 5HCT116 (Colon)16.7Artemisia annua[5]
Sesquiterpenoid 16HCT116 (Colon)21.5Artemisia annua[5]
Seco-psilostachyinolide 1Colo 205 (Colon)26.6Ambrosia artemisiifolia[6]
Seco-psilostachyinolide 4Colo 320 (Colon)17.7Ambrosia artemisiifolia[6]
Psilostachyin CColo 205 (Colon)7.64Ambrosia artemisiifolia[6]

The anticancer mechanism of sesquiterpenoid peroxides often involves the induction of apoptosis. The generated ROS can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

apoptosis_pathway SP Sesquiterpenoid Peroxide Fe2 Intracellular Fe²⁺ SP->Fe2 interacts with ROS ROS Generation Fe2->ROS catalyzes Mito Mitochondrion ROS->Mito induces damage to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Sesquiterpenoid peroxide-induced apoptosis signaling pathway.

Antimalarial Activity

The endoperoxide bridge is the key pharmacophore for the antimalarial activity of sesquiterpenoid peroxides. Within the Plasmodium falciparum parasite, the iron from digested hemoglobin catalyzes the cleavage of this bridge, generating carbon-centered radicals and other reactive species that alkylate and damage essential parasite proteins, leading to parasite death.

Table 2: In Vitro Antimalarial Activity of Selected Sesquiterpenoid Peroxides

CompoundP. falciparum StrainIC₅₀ (nM)Source OrganismReference
PlakortinD10 (CQ-sensitive)1117 - 1263Plakortis simplex[1]
W2 (CQ-resistant)735 - 760Plakortis simplex[1]
DihydroplakortinD10 (CQ-sensitive)1117 - 1263Plakortis simplex[1]
W2 (CQ-resistant)735 - 760Plakortis simplex[1]
Peroxyplakoric acids A3/B3FCR3120 - 150Plakortis sp.[7]
Diacarperoxide HW2 (CQ-resistant)12900Diacarnus megaspinorhabdosa[8]
Norsesterterpenoid 18CQ-resistant-Marine Sponge[8]
Anti-inflammatory Activity

Several sesquiterpenoid lactones and their peroxide derivatives exhibit potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these pathways, they can suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Table 3: In Vitro Anti-inflammatory Activity of Selected Sesquiterpenoid Peroxides and Lactones

CompoundAssayIC₅₀ (µM)Source OrganismReference
8α-hydroxyhirsutinolideTNF-α induced NF-κB1.9Vernonia cinerea[9]
Hirsutinolide-type derivative 4TNF-α induced NF-κB0.6Vernonia cinerea[9]
Hirsutinolide-type derivative 9TNF-α induced NF-κB1.6Vernonia cinerea[9]
Hirsutinolide-type derivative 4NO production2.0Vernonia cinerea[9]
Hirsutinolide-type derivative 6NO production1.5Vernonia cinerea[9]
Hirsutinolide-type derivative 7NO production1.2Vernonia cinerea[9]
Hirsutinolide-type derivative 8NO production2.7Vernonia cinerea[9]
Hirsutinolide-type derivative 9NO production2.4Vernonia cinerea[9]
HACNO production17.68Inula helianthus-aquatilis[10]
PJH-1 (HAC derivative)NO production7.31Semisynthetic[10]
PJH-1 (HAC derivative)TNF-α release3.38Semisynthetic[10]

Sesquiterpenoid lactones can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11]

nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription initiates SP Sesquiterpenoid Peroxide SP->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid peroxides.

Experimental Protocols

Extraction and Isolation of Bioactive Sesquiterpenoid Peroxides

The isolation of sesquiterpenoid peroxides from their natural sources is a critical first step in their phytomedicinal evaluation. A general workflow is outlined below.

extraction_workflow Start Plant/Marine Material Preparation Drying & Grinding Start->Preparation Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Fractionation Partitioning->Fractions ColumnChrom Column Chromatography (Silica Gel, Sephadex) Fractions->ColumnChrom PurifiedFractions Purified Fractions ColumnChrom->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure Sesquiterpenoid Peroxide HPLC->PureCompound

Caption: General workflow for the extraction and isolation of sesquiterpenoid peroxides.

Methodology:

  • Sample Preparation: The collected plant or marine material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture of solvents) using techniques such as maceration or Soxhlet extraction.[12]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpenoid peroxides.[13]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid peroxide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay is a widely used method for determining the antiplasmodial activity of compounds.[16][17]

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Addition: Add the parasite culture to the wells and incubate for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye in a lysis buffer.[18][19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[19] The fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[20][21]

Protocol:

  • Animal Grouping: Acclimatize rodents (rats or mice) and divide them into control and treatment groups.

  • Compound Administration: Administer the sesquiterpenoid peroxide or a reference drug (e.g., indomethacin) orally or intraperitoneally.[22]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.[22]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for the treated groups compared to the control group.[23]

Future Directions and Drug Development

The diverse structures and potent biological activities of sesquiterpenoid peroxides make them highly attractive lead compounds for drug development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and reduce the toxicity of these compounds.

  • Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • Synergistic Combination Therapies: To investigate the potential of using sesquiterpenoid peroxides in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

  • Development of Novel Drug Delivery Systems: To improve the bioavailability and targeted delivery of these often-lipophilic compounds.

Conclusion

Sesquiterpenoid peroxides represent a rich and underexplored source of potential therapeutic agents. Their unique mode of action, centered on the reactive endoperoxide bridge, offers a powerful tool against cancer, malaria, and inflammatory diseases. The comprehensive data and methodologies presented in this guide are intended to facilitate further research and development in this promising field of phytomedicine. Continued exploration of these natural wonders holds the key to unlocking new and effective treatments for some of the world's most challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Trigonostemon chinensis Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigonostemon chinensis is a plant belonging to the Euphorbiaceae family, which is distributed in Southeast Asia and Southern China.[1] Traditional medicine has utilized various parts of this plant, and modern phytochemical investigations have revealed a wealth of bioactive compounds, particularly daphnane-type diterpenoids.[2][3] These compounds have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2][3][4][5][6]

This document provides detailed protocols for the extraction and isolation of bioactive compounds from the roots of Trigonostemon chinensis. It also includes information on the signaling pathways modulated by these compounds, offering a valuable resource for researchers and drug development professionals.

Data Presentation: Extraction of Bioactive Compounds

While comprehensive comparative studies on the extraction yields from Trigonostemon chinensis roots are limited in the available literature, the following table summarizes typical yields obtained from ethanol (B145695) extraction of a closely related species, Trigonostemon reidioides, which is also rich in daphnane (B1241135) diterpenoids. This data can serve as a valuable benchmark for extraction optimization.

Extraction MethodPlant MaterialSolventExtraction Time (h)Yield of Crude Extract (%)Bioactive Compounds IsolatedReference
MacerationDried roots of T. reidioidesEthanol72Not ReportedDaphnane Diterpenoids[7]

Note: The yield of specific compounds is highly dependent on the subsequent purification steps.

Experimental Protocols

Protocol 1: General Extraction of Daphnane Diterpenoids

This protocol is adapted from methodologies used for the extraction of daphnane diterpenoids from plants of the Euphorbiaceae and Thymelaeaceae families.[2]

1. Materials and Equipment:

  • Dried and powdered roots of Trigonostemon chinensis
  • 95% Ethanol (EtOH)
  • Rotary evaporator
  • Silica (B1680970) gel for column chromatography
  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol)
  • Glass columns for chromatography
  • Fraction collector (optional)
  • Thin Layer Chromatography (TLC) plates and developing chamber
  • UV lamp for TLC visualization

2. Extraction Procedure:

  • Macerate the powdered roots of Trigonostemon chinensis with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
  • Allow the mixture to stand for 72 hours with occasional stirring.
  • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation of the Crude Extract:

  • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate.
  • Concentrate each fraction using a rotary evaporator. The daphnane diterpenoids are typically found in the ethyl acetate fraction.

4. Isolation of Daphnane Diterpenoids by Column Chromatography:

  • Subject the ethyl acetate fraction to silica gel column chromatography.
  • Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
  • Collect fractions and monitor the separation process using TLC. Combine fractions with similar TLC profiles.
  • Further purify the combined fractions using repeated column chromatography or other techniques like preparative HPLC to isolate individual daphnane diterpenoids.

Protocol 2: Bioassay for Anti-Inflammatory Activity (Nitric Oxide Inhibition)

This protocol is based on the evaluation of the inhibitory activity of the plant extract on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[7][8]

1. Materials and Equipment:

  • RAW 264.7 macrophage cell line
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
  • Lipopolysaccharide (LPS) from E. coli
  • Griess reagent
  • 96-well cell culture plates
  • CO2 incubator (37°C, 5% CO2)
  • Microplate reader

2. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
  • Treat the cells with various concentrations of the Trigonostemon chinensis root extract or isolated compounds for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without extract treatment should be included.
  • After incubation, collect the cell culture supernatant.
  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Signaling Pathway and Experimental Workflow

Inhibition of LPS-Induced Inflammatory Pathway by Trigonostemon Extract

Extracts from Trigonostemon species have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[7][8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The signaling cascade leading to iNOS expression upon stimulation with lipopolysaccharide (LPS) involves the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][7] The ethanol extract of Trigonostemon reidioides, a closely related species, has been demonstrated to inhibit the activation of MAPKs (including ERK, JNK, and p38) and the PI3K/Akt signaling pathway.[2][7] This, in turn, prevents the nuclear translocation of NF-κB, thereby suppressing the expression of iNOS and other pro-inflammatory mediators.[2][7]

G Inhibition of LPS-Induced Inflammatory Signaling by Trigonostemon Extract LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway TLR4->PI3K_Akt_pathway NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation PI3K_Akt_pathway->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation iNOS_expression iNOS Gene Expression NFkB_translocation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Trigonostemon_extract Trigonostemon chinensis Root Extract Trigonostemon_extract->MAPK_pathway Trigonostemon_extract->PI3K_Akt_pathway Trigonostemon_extract->NFkB_translocation

Caption: Inhibition of LPS-induced inflammatory signaling by Trigonostemon chinensis root extract.

Experimental Workflow for Extraction and Bioactivity Screening

The following diagram illustrates a logical workflow from the preparation of plant material to the evaluation of the anti-inflammatory activity of the isolated compounds.

G Experimental Workflow for Extraction and Bioactivity Screening start Dried Trigonostemon chinensis Roots powdering Powdering of Plant Material start->powdering extraction Ethanol Maceration powdering->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography pure_compounds Isolated Daphnane Diterpenoids column_chromatography->pure_compounds bioassay Anti-inflammatory Bioassay (NO Inhibition) pure_compounds->bioassay

References

Application Note and Protocol for the Chromatographic Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the chromatographic purification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid isolated from plant sources such as Trigonostemon chinensis Merr.[1]. This protocol is designed to guide researchers through the extraction, fractionation, and purification processes to obtain the target compound with high purity. The methodologies described are based on established principles of natural product chemistry and are applicable for the isolation of similar polar sesquiterpenoids.

Introduction

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids[2]. These compounds, including various megastigmane glycosides, are widely distributed in the plant kingdom and have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects[3][4][5]. The purification of these compounds is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This protocol outlines a systematic approach for the isolation of this compound using a combination of liquid-liquid partitioning and multi-stage column chromatography.

Compound Profile

PropertyValue
Compound Name This compound
CAS Number 476682-97-0[6][7]
Molecular Formula C13H22O4[6][7]
Molecular Weight 242.315 g/mol [6]
Class Sesquiterpenoid[7][8]
Known Source Roots of Trigonostemon chinensis Merr.[1]

Experimental Protocols

This protocol is divided into three main stages: Extraction and Fractionation, Silica (B1680970) Gel Column Chromatography, and Preparative HPLC Purification.

Stage 1: Extraction and Liquid-Liquid Partitioning

This initial stage aims to extract a broad spectrum of secondary metabolites from the plant material and subsequently fractionate them based on polarity.

Materials:

  • Dried and powdered plant material (e.g., roots of Trigonostemon chinensis)

  • Methanol (B129727) (MeOH), 80% aqueous

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Extraction: Macerate the dried plant material in 80% aqueous methanol at room temperature for 72 hours. Repeat the extraction three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspension: Suspend the crude extract in distilled water.

  • Partitioning:

    • Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent fraction separately. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

    • Concentrate each fraction using a rotary evaporator.

Stage 2: Open Column Chromatography on Silica Gel

This step serves as the primary purification to separate the components within the enriched fraction from Stage 1.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: Chloroform (B151607) (CHCl3) and Methanol (MeOH) gradient

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing tank

  • UV lamp for visualization

Protocol:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into the glass column.

  • Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • 100% CHCl3

    • 98:2 CHCl3:MeOH

    • 95:5 CHCl3:MeOH

    • 90:10 CHCl3:MeOH

    • 80:20 CHCl3:MeOH

    • 50:50 CHCl3:MeOH

    • 100% MeOH

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine fractions that show a similar TLC profile and contain the target compound.

Stage 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain highly pure this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

  • HPLC-grade Methanol (MeOH) and Water

  • 0.1% Formic acid (optional, to improve peak shape)

Protocol:

  • Sample Preparation: Dissolve the semi-purified fraction from Stage 2 in the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Methanol and Water (with or without 0.1% formic acid). A typical starting condition could be 30% MeOH in water, increasing to 70% MeOH over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 210-254 nm for non-chromophoric compounds).

  • Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Assess the purity of the collected fraction by analytical HPLC.

Visualization of Workflow

The following diagrams illustrate the logical flow of the purification protocol.

Purification_Workflow PlantMaterial Dried Plant Material (e.g., Trigonostemon chinensis roots) Extraction Extraction (80% aq. MeOH) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (non-polar compounds) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (intermediate polarity) Partitioning->EtOAc BuOH n-Butanol Fraction (polar compounds) Partitioning->BuOH Aqueous Aqueous Residue Partitioning->Aqueous ColumnChrom Silica Gel Column Chromatography EtOAc->ColumnChrom BuOH->ColumnChrom Fractions Combined Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureCompound Pure 6,9,10-Trihydroxy-7- megastigmen-3-one PrepHPLC->PureCompound

Caption: Overall workflow for the purification of this compound.

Column_Chromatography_Detail Start Load Sample onto Silica Gel Column Elute1 Elute with 100% Chloroform Start->Elute1 Elute2 Gradient Elution: Increasing Methanol in Chloroform Elute1->Elute2 Collect Collect Fractions Elute2->Collect TLC TLC Analysis of Fractions Collect->TLC Combine Combine Fractions Containing Target Compound TLC->Combine Proceed Proceed to Preparative HPLC Combine->Proceed

Caption: Detailed workflow for the silica gel column chromatography stage.

Data Presentation

The following table summarizes the expected outcomes and parameters for each purification step. Actual values will vary depending on the starting material and specific experimental conditions.

Purification StepInput MaterialStationary PhaseMobile Phase/Solvent SystemExpected OutputPurity (Target)
Extraction & Partitioning Dried Plant MaterialN/A80% aq. MeOH, n-Hexane, EtOAc, n-BuOHEnriched EtOAc/n-BuOH Fraction< 5%
Silica Gel Chromatography EtOAc/n-BuOH FractionSilica GelChloroform/Methanol GradientSemi-purified Fractions40-70%
Preparative HPLC Semi-purified FractionsC18 Reversed-PhaseMethanol/Water GradientIsolated Compound> 95%

Conclusion

The protocol described in this application note provides a robust and systematic approach for the purification of this compound from plant extracts. The combination of liquid-liquid partitioning and multiple chromatographic techniques is essential for separating this moderately polar sesquiterpenoid from a complex natural product matrix. The successful isolation of this compound will enable further investigation into its chemical properties and biological activities, contributing to the fields of natural product chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one and its derivatives belong to the megastigmane class of C13-norisoprenoids, which are oxidative degradation products of carotenoids.[1] These compounds are of significant interest to the pharmaceutical and flavor industries due to their diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. This document provides detailed application notes and proposed synthetic protocols for this compound derivatives, along with a summary of their biological activities and associated signaling pathways. While this compound is a known natural product isolated from sources like Trigonostemon chinensis Merr., detailed synthetic routes are not extensively reported.[2] Therefore, the synthetic protocols provided herein are based on established methodologies for the synthesis of the megastigmane core and subsequent functionalization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number476682-97-0[3]
Molecular FormulaC13H22O4[4]
Molecular Weight242.31 g/mol [4]
AppearanceOilGuidechem
Table 2: Anti-inflammatory Activity of Megastigmane Glycoside Derivatives
CompoundTest SystemTargetIC50 (µM)Reference
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[5]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[5]

Experimental Protocols

Proposed Synthetic Protocol for this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The key steps involve the construction of the ionone (B8125255) core, followed by stereoselective oxidation and hydroxylation.

Part 1: Synthesis of β-Ionone (A Key Intermediate)

This protocol is based on the well-established two-step synthesis of ionones from citral (B94496) and acetone.[6][7]

Materials:

  • Citral

  • Acetone

  • Sodium ethoxide (NaOEt) in ethanol (B145695) (2.25 M)

  • Hydrochloric acid (HCl, 2 M)

  • tert-Butyl methyl ether (BME)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

  • Ice-salt bath

  • Round-bottom flasks, separatory funnel, rotary evaporator

Procedure:

  • Pseudoionone (B86502) Synthesis (Aldol Condensation):

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, combine citral (1 equivalent) and an excess of acetone.

    • Slowly add a catalytic amount of 2.25 M sodium ethoxide in ethanol dropwise over 10 minutes while maintaining the low temperature.

    • Stir the reaction mixture for an additional 20 minutes in the ice-salt bath.

    • Carefully neutralize the reaction with 2 M HCl until the solution turns yellow.

    • Transfer the mixture to a separatory funnel using BME to rinse the flask.

    • Extract the aqueous layer with BME.

    • Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude pseudoionone.

  • Cyclization to β-Ionone:

    • In a separate flask cooled in an ice bath, add concentrated sulfuric acid or phosphoric acid.

    • Slowly add the crude pseudoionone to the cold acid with vigorous stirring. The reaction is exothermic and should be controlled.

    • After the addition is complete, continue stirring at a low temperature for a specified time to favor the formation of β-ionone.

    • Quench the reaction by pouring it over crushed ice.

    • Extract the mixture with BME.

    • Wash the organic layer with water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the resulting crude β-ionone by vacuum distillation or column chromatography.

Part 2: Proposed Hydroxylation and Oxidation of β-Ionone to this compound

This part of the protocol is a proposed route based on known oxidation and hydroxylation reactions of ionone derivatives.[8][9][10]

Materials:

  • β-Ionone (from Part 1)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Osmium tetroxide (OsO4)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/water mixture

  • Sodium bisulfite solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Epoxidation of the 7,8-double bond:

    • Dissolve β-ionone (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium bisulfite.

    • Separate the organic layer, wash with saturated NaHCO3 solution and brine, dry over MgSO4, and concentrate to yield the epoxide.

  • Acid-catalyzed epoxide opening to form a 6-hydroxy-7-en-3-one:

    • The epoxide can be rearranged under acidic conditions to introduce the hydroxyl group at the C-6 position. This step requires careful optimization of the acid catalyst and reaction conditions to achieve the desired stereochemistry.

  • Dihydroxylation of the side chain:

    • The introduction of the 9,10-dihydroxy groups can be achieved via dihydroxylation of the double bond in the butenyl side chain of a suitable intermediate.

    • A potential method is the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant in an acetone/water mixture. [This reaction is hazardous and requires appropriate safety precautions].

  • Purification:

    • The final product would require purification by column chromatography on silica gel to isolate the desired this compound. The stereochemistry of the final product will depend on the reagents and conditions used in the hydroxylation steps.

Signaling Pathways and Biological Activities

Megastigmane derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

Several megastigmane derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Genes Induces Megastigmane Megastigmane Derivatives Megastigmane->IKK Inhibits

Regulation of Lipid Metabolism

Studies on dehydrovomifoliol, a related megastigmane, have shown its potential to alleviate non-alcoholic fatty liver disease (NAFLD). This is achieved through the modulation of lipid metabolism, potentially via the E2F1/AKT/mTOR and PPARα–FGF21 pathways.[11][12][13][14]

Lipid_Metabolism_Regulation Dehydrovomifoliol (+)-Dehydrovomifoliol SREBP1c SREBP1c Dehydrovomifoliol->SREBP1c Inhibits PPARa PPARa Dehydrovomifoliol->PPARa Activates Lipid_Accumulation Lipid Accumulation (NAFLD) SREBP1c->Lipid_Accumulation Promotes PPARa->Lipid_Accumulation Inhibits

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Starting Materials (e.g., Citral, Acetone) Synthesis_Core Synthesis of Megastigmane Core (e.g., β-Ionone) Start->Synthesis_Core Functionalization Functionalization (Hydroxylation, Oxidation) Synthesis_Core->Functionalization Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification Derivatives This compound Derivatives Purification->Derivatives Bioassays Biological Assays (e.g., Anti-inflammatory, Cytotoxicity) Derivatives->Bioassays Data_Analysis Data Analysis (IC50 determination, etc.) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the discovery of new therapeutic agents, particularly for inflammatory conditions and metabolic disorders. The proposed synthetic strategies, based on the construction of the ionone core followed by controlled hydroxylation, provide a framework for accessing these complex molecules. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

References

Application Note and Protocols for the Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this note presents a representative workflow and hypothetical data based on the analysis of structurally similar megastigmane derivatives.

Compound Information

This compound is a sesquiterpenoid of the megastigmane class, which are C13 norisoprenoids derived from the degradation of carotenoids.[1] Megastigmane derivatives are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, making them interesting candidates for drug development.[1][2] This compound has been reportedly isolated from the roots of Trigonostemon chinensis Merr.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₂O₄[3]
Molecular Weight242.315 g/mol [3]
AppearanceOil[3]
CAS Number476682-97-0[3]

Spectroscopic Data (Hypothetical)

The following tables present hypothetical NMR and MS data for this compound for illustrative purposes. These values are based on the analysis of similar megastigmane structures.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
22.35d16.5
22.50d16.5
42.20d17.0
42.65d17.0
51.85m
75.80d15.5
85.95dd15.5, 6.0
94.30m
103.60dd11.0, 6.5
103.75dd11.0, 4.0
110.95s
121.05s
131.25d6.5

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
149.5
250.0
3208.0
445.0
541.0
678.0
7129.0
8135.0
975.0
1065.0
1124.0
1225.0
1320.0

Table 4: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

IonCalculated m/zObserved m/z
[M+H]⁺243.1596243.1598
[M+Na]⁺265.1416265.1419
[M-H]⁻241.1439241.1442

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for ¹³C NMR.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: 3-4 seconds

      • Spectral width: 12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: 220-250 ppm

  • 2D NMR Acquisition (for complete structure elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the spectra using the TMS signal.

    • Integrate ¹H NMR signals to determine relative proton ratios.

    • Analyze chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and elucidate the complete structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled with a liquid chromatography system (LC-MS).

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The solvent should be compatible with reversed-phase liquid chromatography.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system. Direct infusion can also be used for pure samples.

    • LC Conditions (if used):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.2-0.4 mL/min.

    • MS Conditions:

      • Ionization Mode: ESI positive and negative modes.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (N₂): Flow and temperature optimized for the instrument.

      • Mass Range: m/z 100-1000.

      • Acquisition Mode: High-resolution full scan.

  • Data Analysis:

    • Extract the mass spectrum for the compound of interest.

    • Determine the accurate m/z values for the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

    • Compare the calculated molecular formula with the expected formula (C₁₃H₂₂O₄).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

workflow cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis plant_material Plant Material (e.g., Trigonostemon chinensis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation pure_compound Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one fractionation->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms HR-ESI-MS pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Workflow for Isolation and Analysis.

Potential Biological Signaling Pathway

Megastigmane derivatives have been reported to exhibit anti-inflammatory activity, in some cases through the inhibition of the NF-κB signaling pathway.[4][5] The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Inhibits (?) Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes induces transcription

Caption: Potential NF-κB Inhibitory Pathway.

Conclusion

The analytical techniques of NMR and mass spectrometry are indispensable for the structural characterization of novel natural products like this compound. The protocols and data presented here provide a foundational framework for researchers to approach the analysis of this and similar megastigmane derivatives. Further investigation into the biological activities of this compound, potentially targeting pathways such as NF-κB, could reveal its therapeutic potential.

References

Application Notes and Protocols for In Vitro Evaluation of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a suite of detailed protocols for the in vitro assessment of the biological activities of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid natural product. Given the common therapeutic potentials of natural compounds, the following assays are designed to screen for cytotoxic, antioxidant, and anti-inflammatory properties.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is crucial for determining the concentration range of this compound that is non-toxic to cells, a prerequisite for further biological assays.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) or a non-cancerous cell line (e.g., HEK293)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.20 ± 0.05100
11.15 ± 0.0495.8
101.08 ± 0.0690.0
250.95 ± 0.0379.2
500.70 ± 0.0558.3
1000.45 ± 0.0237.5
IC₅₀ (µM) -Calculate

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_dilutions Prepare compound dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24/48/72h add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[5][6] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]

Experimental Protocol: DPPH Assay

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)[5]

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of DPPH solution to each well.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm.[8]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

Concentration of this compound (µg/mL)Absorbance at 517 nm (Mean ± SD)Scavenging Activity (%)
0 (Control)0.85 ± 0.020
100.75 ± 0.0311.8
250.62 ± 0.0227.1
500.45 ± 0.0447.1
1000.25 ± 0.0370.6
2000.12 ± 0.0185.9
IC₅₀ (µg/mL) -Calculate
Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9] It uses a fluorescent probe, DCFH-DA, which is oxidized by reactive oxygen species (ROS) to a fluorescent compound. Antioxidants can inhibit this oxidation.

Experimental Protocol: CAA Assay

Materials:

  • HepG2 or HeLa cells

  • This compound

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a free radical initiator

  • Quercetin (B1663063) (positive control)

  • Culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black plate and grow to confluency.[10]

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of the test compound or quercetin for 1 hour.

  • Add DCFH-DA solution and incubate for 60 minutes.[11]

  • Wash the cells with PBS.

  • Add the ABAP solution to induce oxidative stress.[9]

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.[10]

Data Presentation:

Concentration of this compound (µM)Area Under Curve (AUC) (Mean ± SD)CAA Units (Quercetin Equivalents)
0 (Control)50000 ± 25000
145000 ± 2100Calculate
538000 ± 1900Calculate
1029000 ± 1500Calculate
2520000 ± 1200Calculate
5012000 ± 900Calculate

Workflow for Antioxidant Assays

Antioxidant_Assay_Workflow cluster_dpph DPPH Radical Scavenging Assay cluster_caa Cellular Antioxidant Activity (CAA) Assay dpph_prep Prepare compound dilutions dpph_react Mix with DPPH solution dpph_prep->dpph_react dpph_incubate Incubate 30 min in dark dpph_react->dpph_incubate dpph_measure Measure absorbance at 517 nm dpph_incubate->dpph_measure dpph_calc Calculate % scavenging dpph_measure->dpph_calc caa_seed Seed cells in black 96-well plate caa_treat Treat cells with compound caa_seed->caa_treat caa_probe Add DCFH-DA probe caa_treat->caa_probe caa_induce Induce oxidative stress with ABAP caa_probe->caa_induce caa_measure Measure fluorescence kinetically caa_induce->caa_measure caa_calc Calculate CAA units caa_measure->caa_calc

Caption: Workflow for DPPH and Cellular Antioxidant Activity assays.

Anti-inflammatory Activity Evaluation

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13] The amount of NO is determined by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[14]

Experimental Protocol: Nitric Oxide Assay

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[15]

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant.[15]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (no LPS)2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + Compound (1 µM)42.1 ± 1.98.1
LPS + Compound (10 µM)33.5 ± 1.526.9
LPS + Compound (25 µM)21.7 ± 1.252.6
LPS + Compound (50 µM)12.3 ± 0.973.1
IC₅₀ (µM) -Calculate
NF-κB Luciferase Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation.[16] This assay uses a reporter cell line that expresses the luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation by a compound results in decreased luciferase expression and luminescence.

Experimental Protocol: NF-κB Reporter Assay

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter plasmid

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as an activator

  • Culture medium

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate overnight.[16]

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[16]

  • Wash the cells with PBS and add lysis buffer.[17]

  • Add the luciferase assay substrate to the cell lysate.

  • Measure the luminescence using a luminometer.[17]

Data Presentation:

TreatmentRelative Luminescence Units (RLU) (Mean ± SD)Inhibition of NF-κB Activity (%)
Control (unstimulated)1500 ± 120-
TNF-α (10 ng/mL)55000 ± 32000
TNF-α + Compound (1 µM)48000 ± 280013.0
TNF-α + Compound (10 µM)35000 ± 210037.0
TNF-α + Compound (25 µM)22000 ± 150060.7
TNF-α + Compound (50 µM)11000 ± 98081.5
IC₅₀ (µM) -Calculate

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

References

Application Notes and Protocols for Cell-based Studies Using 6,9,10-Trihydroxy-7-megastigmen-3-one and Related Megastigmane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a member of the megastigmane class of natural products. While specific cell-based studies on this particular compound are not extensively documented in current scientific literature, numerous structurally related megastigmane glycosides and derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects. These compounds are of growing interest in drug discovery and development.

This document provides a comprehensive overview of the potential cell-based applications of this compound, drawing insights from studies on analogous compounds. Detailed protocols for key cell-based assays are provided to facilitate the investigation of its biological activities.

Potential Biological Activities and Applications

Based on the activities of related megastigmane compounds, this compound could be investigated for the following cellular effects:

  • Anti-inflammatory Activity: Many megastigmane derivatives have been shown to suppress inflammatory responses in cell models. This is often achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism frequently involves the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).

  • Antioxidant Activity: The antioxidant potential of megastigmane glycosides has been noted, with some compounds exhibiting free radical scavenging properties.

  • Neuroprotective Effects: Certain megastigmane glycosides have shown protective effects against oxidative stress-induced neurotoxicity in neuronal cell lines.

  • Cytotoxic/Anti-cancer Activity: Some megastigmane compounds have been evaluated for their ability to inhibit the proliferation of cancer cell lines.

Data from Cell-based Studies of Related Megastigmane Derivatives

The following tables summarize quantitative data from studies on megastigmane compounds structurally related to this compound. This information can serve as a reference for designing experiments and interpreting results for the target compound.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides in LPS-stimulated RAW264.7 Macrophages

CompoundAssayTargetActivity (IC₅₀ µM)Reference
Streilicifoloside ENitric Oxide (NO) ProductioniNOS26.33[1]
Platanionoside DNitric Oxide (NO) ProductioniNOS21.84[1]
Urenalobaside CNitric Oxide (NO) ProductioniNOS53.7 ± 1.0[2]
β-DamascenoneE-selectin mRNA expressionNF-κB~10[3]

Table 2: Neuroprotective Activity of Megastigmane Glycosides

CompoundCell LineInsultBioactivityConcentrationReference
Nicotianoside IISH-SY5YH₂O₂Moderate neuroprotection10 µM[4]
Nicotianoside IIISH-SY5YH₂O₂Moderate neuroprotection10 µM[4]
(6S,9R)-RoseosideSH-SY5YH₂O₂Moderate neuroprotection10 µM[4]
Icariside B5SH-SY5YH₂O₂Moderate neuroprotection10 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to investigate the cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., RAW264.7 macrophages, cancer cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well plates

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, or proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer and determine the protein concentration.

  • Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST three times for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

The NF-κB signaling pathway is a common target for the anti-inflammatory effects of megastigmane derivatives. The following diagram illustrates a simplified overview of this pathway and a potential point of inhibition by these compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB Releases Megastigmane Megastigmane Derivative Megastigmane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->ProInflammatory Induces

Caption: Simplified NF-κB signaling pathway and potential inhibition by megastigmane derivatives.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening and characterizing the anti-inflammatory activity of a test compound like this compound.

Anti_Inflammatory_Workflow start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture compound_prep Prepare dilutions of This compound cell_culture->compound_prep treatment Pre-treat cells with compound, then stimulate with LPS compound_prep->treatment cytotoxicity Assess Cytotoxicity (MTT Assay) treatment->cytotoxicity no_assay Measure NO Production (Griess Assay) treatment->no_assay data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis protein_analysis Analyze Protein Expression (Western Blot for iNOS, COX-2) no_assay->protein_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anti-inflammatory potential of a test compound.

Conclusion

While direct experimental data on this compound is currently limited, the information available for structurally related megastigmane derivatives suggests a promising potential for various biological activities, particularly anti-inflammatory effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct cell-based studies to elucidate the specific cellular effects and mechanisms of action of this compound. Such investigations will be crucial in evaluating its potential as a novel therapeutic agent.

References

Application Notes and Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from various natural sources, including the roots of Trigonostemon chinensis Merr.[1]. Megastigmane derivatives and their glycosides are a diverse group of C13-norisoprenoids derived from the oxidative degradation of carotenoids and are known to possess a wide range of biological activities, making them promising candidates for drug development. This document provides detailed application notes and proposed protocols for the quantification of this compound in plant extracts.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₂O₄
Molecular Weight 242.31 g/mol
Appearance Reported as an oil
CAS Number 476682-97-0

(Source: Guidechem[2])

Proposed Quantitative Data Summary

As no specific quantitative data for this compound in various extracts was found in the reviewed literature, the following table presents a hypothetical summary for illustrative purposes. Researchers should replace this with their own validated data.

Extract SourcePlant PartExtraction SolventConcentration (µg/g of dry weight)
Trigonostemon chinensisRoots80% Methanol (B129727)To be determined
Plant Species BLeaves70% AcetoneTo be determined
Plant Species CStemsEthanolTo be determined

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.

Protocol 1: Extraction and Fractionation

This protocol is a general procedure for obtaining a crude extract enriched with sesquiterpenoids.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Trigonostemon chinensis)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Butanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Freeze dryer

2. Extraction Procedure:

  • Macerate the dried plant powder with 80% aqueous methanol (1:10, w/v) at room temperature for 72 hours.

  • Filter the mixture and repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation Procedure:

  • Suspend the crude extract in deionized water.

  • Perform successive liquid-liquid partitioning with ethyl acetate and then n-butanol.

  • Separate the layers and concentrate each fraction (ethyl acetate, n-butanol, and remaining aqueous fraction) using a rotary evaporator.

  • Dry the fractions completely using a freeze dryer. The ethyl acetate fraction is often enriched with sesquiterpenoids.[3]

Extraction_Workflow Plant Dried Plant Material Extraction Maceration (80% Methanol) Plant->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Suspension Suspension in Water CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) Suspension->Partitioning EtOAc Ethyl Acetate Fraction Partitioning->EtOAc BuOH n-Butanol Fraction Partitioning->BuOH Aqueous Aqueous Fraction Partitioning->Aqueous Concentration2 Rotary Evaporation & Freeze Drying EtOAc->Concentration2 BuOH->Concentration2 Aqueous->Concentration2 FinalFractions Enriched Fractions for Analysis Concentration2->FinalFractions

Caption: General workflow for extraction and fractionation.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

This proposed HPLC-MS method is based on protocols used for the analysis of similar sesquiterpenoids and will require validation for this compound.

1. Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or UV detector and a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

3. MS Detection Parameters (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires a pure standard).

  • Precursor Ion -> Product Ion Transitions: To be determined by infusing a standard solution of this compound.

  • Capillary Voltage, Cone Voltage, and Collision Energy: To be optimized for maximum sensitivity.

4. Standard Preparation and Calibration:

  • Prepare a stock solution of purified this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration. A linearity of R² > 0.99 is desirable.

5. Sample Preparation:

  • Dissolve the dried extract fractions in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

6. Method Validation (Essential Steps):

  • Specificity: Ensure the peak for the analyte is well-resolved from other components in the extract matrix.

  • Linearity: Establish a linear relationship between concentration and response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Precision (Intra-day and Inter-day): Assess the repeatability of the method.

  • Accuracy (Recovery): Determine the percentage of the true amount of the analyte that is detected by the method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Extract Dried Extract Fraction Dissolve1 Dissolve in Methanol Extract->Dissolve1 Standard Pure Standard Dissolve2 Prepare Stock & Dilutions Standard->Dissolve2 Filter Filter (0.22 µm) Dissolve1->Filter Std_Inj Standards for Injection Dissolve2->Std_Inj Sample_Inj Sample for Injection Filter->Sample_Inj HPLC HPLC System (C18 Column, Gradient Elution) Sample_Inj->HPLC Std_Inj->HPLC MS Mass Spectrometer (ESI, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Proposed workflow for HPLC-MS quantification.

Signaling Pathways and Logical Relationships

As this compound is a natural product, its direct involvement in specific signaling pathways is not well-documented. However, many sesquiterpenoids exhibit biological activities such as anti-inflammatory effects. The diagram below illustrates a generalized anti-inflammatory signaling pathway that could be investigated for this compound.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Compound->NFkB Inhibition? Compound->MAPK Inhibition? Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

Disclaimer: The provided protocols are intended as a starting point for method development and require full validation for specific applications. The quantitative data is hypothetical and for illustrative purposes only. Researchers should consult relevant literature and perform their own validation studies.

References

Application Notes and Protocols: Drimane Sesquiterpenoids - Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of drimane (B1240787) sesquiterpenoids, a class of natural products with significant therapeutic potential. The information is curated for professionals in drug discovery and development, offering detailed protocols and tabulated data to facilitate further research.

Introduction

Drimane sesquiterpenoids are a diverse group of bicyclic natural products characterized by a trans-decalin core.[1] First isolated from the bark of Drimys winterii, these compounds are found in a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] Drimane sesquiterpenoids have garnered considerable attention due to their wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties.[2][3][4] Their potent and varied bioactivities make them attractive scaffolds for the development of new therapeutic agents.

Synthesis of Drimane Sesquiterpenoids

The total synthesis of drimane sesquiterpenoids is a key area of research, enabling access to larger quantities of these natural products and the generation of novel analogs for structure-activity relationship (SAR) studies. A common strategy involves the transformation of readily available natural products, such as (+)-sclareolide, or the use of enantioselective methods starting from simpler precursors.[5][6]

Table 1: Synthesis of Key Drimane Sesquiterpenoids
CompoundStarting MaterialKey Synthesis StepsOverall YieldReference
(-)-Drimenol(+)-Sclareolide1. Reduction of lactone 2. Ozonolysis 3. Wittig reaction 4. CyclizationNot specified[5]
(+)-Drimane-8,11-diolGeraniol1. Asymmetric epoxidation 2. Cyclization 3. ReductionNot specified[6]
(-)-Mniopetal E2,3-anhydro-d-arabinitol derivative1. Horner-Emmons carbon elongation 2. Intramolecular Diels-Alder reaction 3. Lactone transformationNot specified[7]

Biological Activity of Drimane Sesquiterpenoids

Drimane sesquiterpenoids exhibit a remarkable spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.

Antifungal Activity

Several drimane sesquiterpenoids have demonstrated potent activity against a broad range of pathogenic fungi, including strains resistant to existing antifungal drugs.[5][8] For instance, (-)-drimenol has been shown to be a broad-spectrum fungicidal agent, effective against Candida albicans, Aspergillus, and Cryptococcus species.[5][9] Its mechanism of action is believed to involve the disruption of the fungal cell wall and membrane at high concentrations.[5][8]

Table 2: Antifungal Activity of Drimane Sesquiterpenoids
CompoundFungal SpeciesMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[5]
(-)-DrimenolCandida auris8 - 64[5]
(-)-DrimenolAspergillus fumigatus8 - 64[5]
(-)-DrimenolCryptococcus neoformans8 - 64[5]
(+)-AlbicanolCandida albicans>64[5]
Anticancer Activity

The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines has been extensively investigated.[2][10] Compounds like polygodial and various drimenol (B159378) derivatives have shown promising results, with IC50 values in the low micromolar range.[10] The proposed mechanism for their cytotoxic effects often involves the induction of apoptosis.[10]

Table 3: Cytotoxic Activity of Drimane Sesquiterpenoids
CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU145 (Prostate)71.4 ± 8.5[10]
PolygodialPC-3 (Prostate)89.2 ± 6.8[10]
PolygodialMCF-7 (Breast)93.7 ± 9.1[10]
Drimenol Derivative (6a)PC-3 (Prostate)15.2 ± 1.1[10]
Drimenol Derivative (6a)HT-29 (Colon)25.8 ± 2.3[10]
Drimenol Derivative (6a)MCF-7 (Breast)12.5 ± 0.9[10]
Asperflavinoid CMCF-7 (Breast)10[11]
Ustusolate EHL-60 (Leukemia)8[10]
Ustusolate EMCF-7 (Breast)10[11]
Anti-inflammatory Activity

Certain drimane sesquiterpenoids have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action can involve the inhibition of pro-inflammatory mediators. For example, specific drimane sesquiterpene lactones have been shown to inhibit the promoter activity of CXCL10, a chemokine involved in inflammatory responses.[12] Other derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), TNF-α, and IL-6 by inhibiting the NF-κB pathway.[13]

Table 4: Anti-inflammatory Activity of Drimane Sesquiterpenoids
CompoundAssayTarget/Cell LineIC50 (µM)Reference
Drimane Lactone 1CXCL10 Promoter ActivityDLD-1 cells12.4[12]
Drimane Lactone 2CXCL10 Promoter ActivityDLD-1 cells55[12]
Talaminoid A (1)NO ProductionBV-2 cells7.81[13]
Known Compound 4NO ProductionBV-2 cells4.97[13]
Known Compound 5NO ProductionBV-2 cells5.02[13]
Pyrrnoxin A analog (2)NO ProductionBV2 cells26.6[14]
Pyrrnoxin A analog (3)NO ProductionBV2 cells60.5[14]

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Drimenol from (+)-Sclareolide

This protocol outlines the key transformations for the synthesis of (-)-drimenol, a representative drimane sesquiterpenoid, starting from the commercially available (+)-sclareolide. The synthesis involves a series of well-established organic reactions.

Materials:

Procedure:

  • Reduction of the Lactone: Dissolve (+)-sclareolide in dry THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C and slowly add a solution of LiAlH4 in THF. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Carefully quench the reaction with water and extract the product with an organic solvent.

  • Oxidative Cleavage: Dissolve the resulting diol in a suitable solvent (e.g., dichloromethane/methanol). Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and add dimethyl sulfide. Allow the reaction to warm to room temperature.

  • Wittig Reaction: Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with n-BuLi in dry THF. Add the aldehyde obtained from the previous step to the ylide solution and stir until the reaction is complete.

  • Cyclization and Purification: The final cyclization to form the drimane skeleton can be achieved under acidic conditions. Purify the crude product by column chromatography on silica gel to obtain (-)-drimenol.

Note: This is a generalized protocol. For specific reaction conditions, reagent quantities, and purification details, refer to the primary literature.[5]

Synthesis_of_Drimenol Sclareolide (+)-Sclareolide Diol Diol Intermediate Sclareolide->Diol 1. LiAlH4, THF Aldehyde Aldehyde Intermediate Diol->Aldehyde 2. O3 3. DMS Drimenol (-)-Drimenol Aldehyde->Drimenol 4. Ph3P=CH2 5. Cyclization

Caption: Synthetic route to (-)-drimenol.

Protocol 2: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Drimane sesquiterpenoid compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the drimane sesquiterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.1 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plates for an additional 48 or 72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Drimane Sesquiterpenoid Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance IC50 Calculation IC50 Calculation Read_Absorbance->IC50 Calculation

Caption: Workflow for MTT cytotoxicity assay.

Protocol 3: Anti-inflammatory Activity Assay - Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Drimane sesquiterpenoid compounds

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compounds for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the compounds compared to the LPS-only control.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

Several drimane sesquiterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[13] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (which produces NO), TNF-α, and IL-6. Drimane sesquiterpenoids can inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes induces transcription Drimane Drimane Sesquiterpenoids Drimane->IKK inhibits

Caption: Inhibition of NF-kB pathway by drimanes.

References

Troubleshooting & Optimization

Technical Support Center: 6,9,10-Trihydroxy-7-megastigmen-3-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a megastigmane glycoside, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1][2] These compounds are of significant interest in drug development due to a wide range of reported biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor properties.[2][3] Efficient extraction is the crucial first step in isolating this compound for further research and development.

Q2: Which solvents are most effective for extracting this compound?

A2: As a polar glycoside, this compound is most effectively extracted using polar solvents. Methanol (B129727), ethanol (B145695), and aqueous mixtures of these alcohols are highly recommended. Aqueous methanol (e.g., 80% methanol in water) is a common choice for extracting megastigmane glycosides, balancing polarity to efficiently solvate the target compound.[4]

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include low natural abundance in the source material, co-extraction of interfering compounds, and potential degradation of the target molecule during the extraction process. Megastigmane glycosides can be sensitive to heat and non-neutral pH, which may lead to hydrolysis of the glycosidic bond or other rearrangements.[5]

Q4: Can I use non-polar solvents for the initial extraction?

A4: It is not recommended to use non-polar solvents like hexane (B92381) or chloroform (B151607) for the primary extraction of this polar glycoside, as they will result in very low yields. However, a pre-extraction step with a non-polar solvent can be beneficial to remove lipids and other non-polar compounds from the plant material before the main extraction with a polar solvent.

Q5: What purification techniques are suitable for the crude extract?

A5: Following extraction, a multi-step purification approach is typically necessary. This often involves liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography. Common stationary phases for purifying megastigmane glycosides include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 (ODS).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Crude Extract Improper Sample Preparation: Plant material is not sufficiently dried or ground.Ensure plant material is thoroughly dried to a constant weight and finely powdered to maximize surface area for solvent penetration.
Inappropriate Solvent Choice: The solvent is not polar enough to solubilize the target glycoside.Use a polar solvent such as methanol, ethanol, or an aqueous mixture (e.g., 80% methanol).
Insufficient Extraction Time/Temperature: The extraction parameters are not optimal for efficient compound removal.Increase extraction time or consider using heat-assisted methods like Soxhlet or reflux, but be mindful of potential thermal degradation. Ultrasound-assisted extraction (UAE) can enhance yield with shorter times and lower temperatures.[6]
Low Purity of Crude Extract Co-extraction of Other Compounds: The chosen solvent is extracting a wide range of compounds with similar polarities.Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids. Optimize the polarity of the main extraction solvent.
Presence of Pigments and Other Interferents: Chlorophylls and other pigments are co-extracted.Incorporate a liquid-liquid partitioning step after initial extraction and concentration. For example, partition the aqueous extract against ethyl acetate (B1210297).
Degradation of Target Compound Thermal Degradation: The compound is sensitive to high temperatures used during extraction or solvent evaporation.Use non-thermal extraction methods like maceration or UAE. When concentrating the extract, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).
pH Instability: Extreme pH during extraction or workup is causing hydrolysis or rearrangement. Glycosides can be unstable in acidic or alkaline conditions.[5]Maintain a neutral or slightly acidic pH during the extraction process. Avoid strong acids or bases during workup.
Difficulty in Purifying the Target Compound Poor Separation in Column Chromatography: The solvent system is not optimized for separating the target from impurities.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for column chromatography. A gradient elution from non-polar to polar is often effective.
Irreversible Adsorption on Silica Gel: The polar glycoside is strongly binding to the silica gel.Consider using a less active stationary phase like Sephadex LH-20 or employ reversed-phase chromatography (C18) with a methanol/water or acetonitrile (B52724)/water mobile phase.

Data Presentation

Table 1: Influence of Solvent Polarity on the Extraction Efficiency of Megastigmane Glycosides (Representative Data)

Solvent System Polarity Relative Yield of Megastigmane Glycosides Co-extraction of Non-polar Impurities Notes
HexaneLowVery LowHighUseful for pre-extraction (defatting) but not for primary extraction of the target compound.
ChloroformMedium-LowLowMediumNot ideal for extracting polar glycosides.
Ethyl AcetateMediumModerateLow-MediumCan be used in liquid-liquid partitioning to isolate moderately polar compounds.
AcetoneMedium-HighGoodLowA viable option, often used in combination with water.
EthanolHighHighLowA good, less toxic alternative to methanol. Aqueous ethanol (70-80%) is often very effective.[7]
MethanolHighVery HighLowOften considered one of the most effective solvents for extracting polar glycosides.[8]
WaterVery HighModerate-HighVery LowCan be effective, but may also extract large amounts of sugars and other highly polar impurities. Often used in combination with an alcohol.
80% Aqueous MethanolHighExcellentLowA highly effective solvent system that balances polarity for efficient extraction of glycosides while minimizing the extraction of very non-polar compounds.[4]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol is adapted from established methods for the extraction of similar megastigmane glycosides.[4]

  • Sample Preparation:

    • Thoroughly dry the plant material (e.g., leaves, roots) at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 48-72 hours with occasional agitation.

    • Alternatively, for a more rapid extraction, perform ultrasound-assisted extraction (UAE) with 80% aqueous methanol at a controlled temperature (e.g., 40°C) for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as ethyl acetate and then n-butanol.

    • The fractions (ethyl acetate, n-butanol, and remaining aqueous) should be collected separately. The this compound is expected to be in the more polar fractions (n-butanol and/or aqueous).

Protocol 2: Chromatographic Purification

  • Column Chromatography (Silica Gel):

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent as a slurry.

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

    • Elute the column with a solvent gradient of increasing polarity. A common gradient is chloroform-methanol or ethyl acetate-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Gel Filtration (Sephadex LH-20):

    • For further purification, fractions containing the target compound can be subjected to chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain a high-purity compound, use preparative reversed-phase HPLC (C18 column).

    • A gradient of methanol and water or acetonitrile and water is typically used as the mobile phase.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

Visualizations

Extraction_Workflow Start Plant Material Prep Drying and Grinding Start->Prep Extraction Extraction (80% Aqueous Methanol) Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation < 40°C) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate, n-Butanol) Concentration->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->ColumnChrom HPLC Preparative HPLC (C18) ColumnChrom->HPLC End Pure 6,9,10-Trihydroxy-7- megastigmen-3-one HPLC->End

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Yield Start Low Yield of Target Compound CrudeYield Is the crude extract yield low? Start->CrudeYield Purity Is the purity of the crude extract low? Start->Purity Degradation Suspect degradation? Start->Degradation CrudeYield->Purity No CheckPrep Action: Check sample preparation (drying, grinding). CrudeYield->CheckPrep Yes Purity->Degradation No PreExtract Action: Add pre-extraction step with non-polar solvent. Purity->PreExtract Yes ReduceTemp Action: Use low-temperature extraction (Maceration/UAE). Evaporate < 40°C. Degradation->ReduceTemp Yes End Re-evaluate Yield Degradation->End No CheckSolvent Action: Verify solvent polarity (use MeOH/EtOH). CheckPrep->CheckSolvent CheckParams Action: Optimize extraction parameters (time, temp, method). CheckSolvent->CheckParams CheckParams->End OptimizePartition Action: Optimize liquid-liquid partitioning steps. PreExtract->OptimizePartition OptimizePartition->End ControlpH Action: Maintain neutral pH during extraction and workup. ReduceTemp->ControlpH ControlpH->End

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6,9,10-Trihydroxy-7-megastigmen-3-one.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the recommended first step?

A1: Due to its chemical structure (C13H22O4), this compound, a sesquiterpenoid, is expected to have limited aqueous solubility. The initial and most critical step is to first attempt to dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[1]

Q2: What are some alternative organic solvents I can try if DMSO is not suitable for my experiment?

A2: If DMSO is not compatible with your assay, other water-miscible organic solvents can be used. The choice of solvent will depend on the specific requirements of your experimental system. It is crucial to always check the tolerance of your assay for any organic solvent.

Q3: My compound dissolves in the organic solvent but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution in the final aqueous mixture. Several strategies can be employed to overcome this:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final concentration of the organic co-solvent may help maintain solubility.[1]

  • Slow, drop-wise addition: Add the concentrated stock solution to the aqueous buffer very slowly while vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.[2]

  • Use of surfactants: Incorporating a biocompatible surfactant at a concentration above its critical micelle concentration (CMC) can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Q5: Are there other formulation strategies I can explore for in vitro and in vivo studies?

A5: Yes, for more advanced applications, several formulation strategies can be considered to enhance the solubility and bioavailability of poorly soluble compounds:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[4][5]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][5]

  • Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug in a finely dispersed, more soluble state.[5]

Troubleshooting Guides

Problem 1: Initial Dissolution Failure in Aqueous Buffer
Possible Cause Troubleshooting Step Expected Outcome
High hydrophobicity of the compound.Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol, DMF).[1]The compound dissolves in the organic solvent.
Insufficient solvent volume.Increase the volume of the organic solvent used to prepare the stock solution.Complete dissolution of the compound.
Problem 2: Precipitation Upon Dilution into Aqueous Media
Possible Cause Troubleshooting Step Expected Outcome
The compound has reached its solubility limit in the final solvent mixture.1. Decrease the final concentration of the compound.2. Increase the percentage of the organic co-solvent in the final solution (check assay compatibility).[1]3. Add the stock solution to the aqueous buffer slowly while vortexing.[2]The compound remains in solution at the desired final concentration.
Aggregation of hydrophobic molecules.Incorporate a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) into the aqueous buffer.[3]The surfactant helps to prevent aggregation and maintain solubility.

Data Presentation

Table 1: Recommended Organic Solvents for Stock Solution Preparation

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power for many organic compounds. May have effects on cell-based assays at higher concentrations.[1]
Ethanol (EtOH)HighA good alternative to DMSO, generally well-tolerated in many biological systems.
N,N-Dimethylformamide (DMF)HighAnother strong solvent, but can be more toxic than DMSO or ethanol.
AcetoneMediumCan be used for initial solubilization but is more volatile.

Table 2: Summary of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvents Increasing the proportion of a water-miscible organic solvent in the final solution.[3]Simple to implement.The biological assay must be tolerant to the final solvent concentration.
pH Adjustment Modifying the ionization state of the compound to increase its polarity.[3]Can be effective for ionizable compounds.The pH must remain within a range compatible with the assay and compound stability.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.[3]Can significantly increase apparent solubility.The chosen surfactant must not interfere with the assay.
Cyclodextrins Formation of inclusion complexes with the hydrophobic molecule.[4][5]Can improve solubility and stability.The size of the cyclodextrin cavity must be appropriate for the compound.
Lipid-Based Formulations Solubilizing the compound in a lipid-based carrier system.[3][5]Effective for oral delivery and can enhance bioavailability.More complex formulation development.
Solid Dispersions Dispersing the compound in a solid polymer matrix.[5]Can improve dissolution rate and solubility.Requires specialized formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out a precise amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but be cautious of potential compound degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Bring the concentrated stock solution and the aqueous assay buffer to room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the assay buffer.

  • While vortexing the assay buffer at a moderate speed, add the calculated volume of the stock solution drop-by-drop.

  • Continue vortexing for a few seconds after the addition is complete to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound may have precipitated.

Mandatory Visualizations

experimental_workflow start Start: Lyophilized Compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dissolved_check Is Compound Fully Dissolved? stock_prep->dissolved_check add_solvent Add More Solvent / Gentle Warming dissolved_check->add_solvent No dilution Dilute into Aqueous Buffer (Slow, Drop-wise Addition) dissolved_check->dilution Yes add_solvent->stock_prep precipitation_check Precipitation Observed? dilution->precipitation_check troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes success Proceed with Experiment precipitation_check->success No

Caption: Workflow for Solubilizing this compound.

solubility_troubleshooting cluster_options Troubleshooting Options precip_issue Precipitation Issue lower_conc Lower Final Concentration precip_issue->lower_conc inc_cosolvent Increase Co-solvent % precip_issue->inc_cosolvent add_surfactant Add Surfactant precip_issue->add_surfactant change_solvent Change Organic Solvent precip_issue->change_solvent adv_formulation Advanced Formulation (Cyclodextrin, Lipids) precip_issue->adv_formulation

Caption: Troubleshooting options for precipitation issues.

References

Technical Support Center: Stability of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 6,9,10-Trihydroxy-7-megastigmen-3-one in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am starting my research on this compound. What are the initial considerations for a stability study?

A1: Before initiating a stability study, it is crucial to define the purpose of your research. Are you assessing stability for formulation development, long-term storage, or to understand its degradation profile under specific stress conditions? Key initial steps include:

  • Compound Characterization: Ensure the purity and identity of your this compound sample.

  • Solvent Selection: Choose a range of solvents relevant to your intended application. This may include aqueous buffers at different pH values, organic solvents used in extraction or formulation (e.g., ethanol, methanol, DMSO), and co-solvent mixtures.

  • Analytical Method Development: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection, that can separate the parent compound from its potential degradation products.[1][2]

Q2: My compound appears to be degrading rapidly in my chosen solvent. What are the common causes and how can I troubleshoot this?

A2: Rapid degradation of this compound can be attributed to several factors. As a megastigmane, it is a C13 skeleton compound that can be an oxidative degradation product of β-carotenoids, suggesting potential sensitivity to oxidation.[3][4][5] Consider the following troubleshooting steps:

  • Hydrolysis: The stability of the compound may be pH-dependent. Assess stability in buffered solutions across a range of pH values (e.g., acidic, neutral, and basic) to identify the optimal pH for stability.[2]

  • Oxidation: The presence of dissolved oxygen can accelerate degradation. Consider de-gassing your solvents or adding antioxidants to your solution, if compatible with your experimental design.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.[2] Conduct experiments under controlled lighting conditions or in amber-colored vials to minimize light exposure.

  • Temperature: Elevated temperatures can increase the rate of degradation. Ensure your experiments are conducted at a controlled and documented temperature.

Q3: How do I choose the appropriate solvents for my stability study?

A3: The choice of solvents should be guided by the intended application of your research.[6]

  • For biological assays: Start with cell culture media or phosphate-buffered saline (PBS) at a physiological pH.[2][7] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[2]

  • For formulation development: Test solvents that are pharmaceutically acceptable, such as ethanol, propylene (B89431) glycol, or various aqueous buffer systems.

  • For extraction and purification: Evaluate the stability in solvents commonly used for these purposes, such as methanol, ethanol, ethyl acetate, and acetone.[8]

Q4: I am observing new peaks in my chromatogram during the stability study. How can I identify these as degradation products?

A4: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm and identify these degradation products:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can propose potential molecular formulas for the degradation products.

  • Forced Degradation Studies: Intentionally stress your compound under harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light exposure) to generate degradation products.[7] This can help to confirm that the new peaks observed in your stability study are indeed related to the degradation of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor solubility of this compound The polarity of the solvent is not suitable for the compound.Test a range of solvents with varying polarities. For aqueous solutions, consider adjusting the pH or using co-solvents. Gentle heating and sonication can also aid dissolution.[6][8]
Inconsistent stability results between experiments Environmental factors are not well-controlled.Ensure consistent temperature, light exposure, and dissolved oxygen levels in your solvents. Use calibrated equipment and prepare fresh solutions for each experiment.
Loss of compound due to adsorption to container surfaces The compound may be binding to the surface of plastic or glass vials.Consider using silanized glass vials or low-adsorption microplates. In some cases, Teflon containers may be necessary to minimize non-specific binding.[2]
Precipitation of the compound during the experiment The concentration of the compound exceeds its solubility in the chosen solvent under the experimental conditions.Determine the kinetic solubility of your compound in the experimental media to ensure you are working within the soluble range.[7]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol provides a general framework for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS pH 7.4, ethanol, methanol, DMSO, acetone)

  • Glass test tubes or vials

  • Vortex mixer

  • Orbital shaker at a controlled temperature

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to a vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.[6]

  • If the compound does not dissolve, incrementally add more solvent and repeat the vortexing step until the compound is fully dissolved or a maximum volume is reached.

  • If the compound remains insoluble at room temperature, gently warm the solution (e.g., to 37°C) to assess temperature-dependent solubility.[6]

  • Record the approximate solubility in terms of mg/mL.

Protocol 2: Isothermal Stability Study using HPLC

This protocol outlines a method for assessing the stability of this compound in a chosen solvent at a constant temperature.

Materials:

  • Stock solution of this compound in the chosen solvent at a known concentration.

  • HPLC system with a suitable column and detector (UV-Vis or MS).

  • Temperature-controlled incubator or water bath.

  • Autosampler vials.

Procedure:

  • Prepare a working solution of this compound in the test solvent at a concentration that is within the linear range of your analytical method.

  • Dispense aliquots of the working solution into several autosampler vials.

  • Immediately analyze one aliquot (t=0) using the validated HPLC method to determine the initial concentration.

  • Place the remaining vials in a temperature-controlled environment (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC.[2]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation:

The quantitative data from the isothermal stability study should be summarized in a table for clear comparison.

Time (hours)Concentration (µg/mL)% Remaining
0100.0100.0
198.598.5
296.296.2
492.192.1
885.385.3
2465.765.7
4843.243.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Characterize Pure This compound exp_solution Prepare Stock and Working Solutions prep_compound->exp_solution prep_solvent Select and Prepare Test Solvents prep_solvent->exp_solution prep_method Develop & Validate Stability-Indicating HPLC Method exp_analysis Analyze Samples by HPLC prep_method->exp_analysis exp_incubation Incubate at Controlled Temperature and Timepoints exp_solution->exp_incubation exp_incubation->exp_analysis analysis_quantify Quantify Parent Compound and Degradation Products exp_analysis->analysis_quantify analysis_kinetics Determine Degradation Kinetics and Half-life analysis_quantify->analysis_kinetics analysis_report Summarize Results (Tables and Graphs) analysis_kinetics->analysis_report

Caption: Workflow for assessing the stability of a chemical compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Observe Rapid Degradation cause_hydrolysis Hydrolysis (pH-dependent) start->cause_hydrolysis cause_oxidation Oxidation start->cause_oxidation cause_photo Photodegradation start->cause_photo cause_temp High Temperature start->cause_temp sol_ph Test in Buffered Solutions (Varying pH) cause_hydrolysis->sol_ph sol_oxidation De-gas Solvents or Use Antioxidants cause_oxidation->sol_oxidation sol_photo Use Amber Vials or Controlled Lighting cause_photo->sol_photo sol_temp Ensure Strict Temperature Control cause_temp->sol_temp

Caption: Troubleshooting guide for rapid compound degradation.

References

Preventing degradation of 6,9,10-Trihydroxy-7-megastigmen-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6,9,10-Trihydroxy-7-megastigmen-3-one during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a megastigmane, a class of organic compounds derived from the degradation of carotenoids.[1][2][3] These compounds are of interest in drug development due to their potential biological activities. Ensuring the stability of this compound during storage is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of natural products and related compounds, the primary factors that can cause degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and non-neutral pH conditions (hydrolysis).[4][5][6][7][8]

Q3: How can I visually detect if my sample of this compound has degraded?

While visual inspection is not a definitive method, signs of degradation for a purified compound, which is often a solid or oil, can include a change in color, the appearance of precipitates, or a change in consistency.[9][10] However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q4: Which analytical techniques are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for developing stability-indicating methods.[11][12][13] This method can separate the parent compound from its degradation products, allowing for accurate quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the chemical structures of any degradation products formed.[9][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem 1: Loss of compound potency over a short period.

Possible Cause Suggested Solution
Improper Storage Temperature Store the compound at or below the recommended temperature. For long-term storage, -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Exposure to Light Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[6][7]
Presence of Oxygen For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by purging the container with the inert gas before sealing.
Inappropriate Solvent If stored in solution, ensure the solvent is of high purity and does not promote degradation. Aprotic solvents are often preferred over protic solvents for long-term storage to minimize hydrolysis.

Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.

Possible Cause Suggested Solution
Acidic or Basic Hydrolysis Ensure the storage solvent is neutral (pH 7). If the compound is formulated in a buffer, select a buffer system that maintains a stable pH in the optimal range for the compound.[4][5]
Oxidative Degradation The presence of peroxides in solvents (especially ethers) can initiate oxidation. Use freshly opened, high-purity solvents. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%).
Photodegradation This is degradation caused by exposure to light. Always store samples in the dark.[6][7]
Thermal Degradation This occurs at elevated temperatures. Maintain proper storage and handling temperatures at all times.[8][15]

Data Presentation

The following table summarizes the potential impact of various storage conditions on the stability of this compound, based on general principles for natural products. The degradation is presented as a hypothetical percentage loss over a one-year period.

Storage Condition Temperature Light Exposure Atmosphere pH of Solution Hypothetical Degradation (%)
Optimal -80°CDarkInert (Argon)7.0< 1%
Sub-optimal 1 -20°CDarkAir7.01 - 5%
Sub-optimal 2 4°CDarkAir7.05 - 15%
Sub-optimal 3 25°C (Room Temp)DarkAir7.015 - 40%
Poor 1 25°C (Room Temp)Ambient LightAir7.040 - 70%
Poor 2 25°C (Room Temp)DarkAir4.0 (Acidic)> 50%
Poor 3 25°C (Room Temp)DarkAir9.0 (Basic)> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways of this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a starting point could be 210-280 nm).

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

degradation_pathways cluster_stress_factors Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products leads to Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->this compound

Caption: Major stress factors leading to the degradation of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solution Prepare Stock Solution Acid_Stress Acid Hydrolysis Stock_Solution->Acid_Stress Base_Stress Base Hydrolysis Stock_Solution->Base_Stress Oxidative_Stress Oxidation Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Stock_Solution->Thermal_Stress Photo_Stress Photolytic Stock_Solution->Photo_Stress HPLC_Analysis HPLC-UV Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Megastigmane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of megastigmane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these structurally similar compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your method development and optimization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating megastigmane isomers by HPLC?

A1: Megastigmane isomers, which are derived from the degradation of carotenoids, often present significant separation challenges due to their high structural similarity.[1] Key difficulties include:

  • Co-elution: Stereoisomers (enantiomers and diastereomers) and constitutional isomers frequently have very similar polarities and hydrophobicities, leading to overlapping peaks.

  • Poor Peak Shape: Issues like peak tailing or broadening can occur due to secondary interactions with the stationary phase or suboptimal mobile phase conditions.

  • Inconsistent Retention Times: Fluctuations in mobile phase composition, temperature, or inadequate column equilibration can lead to shifts in retention times, affecting reproducibility.

Q2: What type of HPLC column is most suitable for separating megastigmane isomers?

A2: The choice of column is critical and depends on the nature of the isomers.

  • For non-chiral isomers (constitutional isomers): Reversed-phase columns such as C18 and C30 are commonly used. Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions.

  • For chiral isomers (enantiomers): A chiral stationary phase (CSP) is typically required for direct separation.[2][3][4] Polysaccharide-based CSPs (e.g., Chiralpak) are often a good starting point. Alternatively, indirect separation can be achieved by derivatizing the isomers with a chiral reagent and separating the resulting diastereomers on a standard achiral column.[3][5]

Q3: Should I use normal-phase or reversed-phase HPLC for megastigmane isomer separation?

A3: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed, and the choice depends on the specific isomers and the sample matrix.

  • Reversed-phase HPLC is generally the first choice for its robustness and wide applicability, especially for megastigmane glucosides which have increased polarity.[6]

  • Normal-phase HPLC can be particularly effective for separating non-polar isomers that differ subtly in their polar functional groups.[7][8] It is often used for separating carotenoid isomers, which are structurally related to megastigmanes.[9]

Q4: How important is sample preparation for the successful separation of megastigmane isomers?

A4: Meticulous sample preparation is crucial to avoid chromatographic problems and ensure accurate results. For plant-derived samples, this often involves:

  • Extraction: Using an appropriate solvent to efficiently extract the megastigmanes from the plant matrix.

  • Clean-up: Employing techniques like Solid-Phase Extraction (SPE) to remove interfering compounds that can cause matrix effects or contaminate the HPLC column.

  • Filtration: Filtering the sample through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Q: My megastigmane isomers are co-eluting or have very poor resolution. What steps can I take to improve their separation?

A: Poor resolution is a common issue when dealing with structurally similar isomers. Here is a systematic approach to troubleshoot this problem:

Workflow for Improving Resolution

start Start: Poor Resolution optimize_mp Optimize Mobile Phase (Gradient/Isocratic) start->optimize_mp change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_mp->change_solvent If still poor end End: Improved Resolution optimize_mp->end If successful adjust_temp Adjust Column Temperature change_solvent->adjust_temp If still poor change_solvent->end If successful change_column Select a Different Column (e.g., Phenyl-Hexyl or different CSP) adjust_temp->change_column If still poor adjust_temp->end If successful reduce_flow Reduce Flow Rate change_column->reduce_flow Fine-tuning change_column->end If successful reduce_flow->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration can often improve the separation of closely eluting peaks.

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. Methanol can enhance interactions with certain stationary phases, like phenyl-hexyl columns.

  • Adjust the Column Temperature: Temperature can affect selectivity. Try increasing or decreasing the column temperature in 5-10 °C increments.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For reversed-phase, switch from a C18 to a Phenyl-Hexyl or a C30 column.

    • For chiral separations, screen different types of chiral stationary phases (CSPs).

  • Reduce the Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution, although it will also increase the analysis time.

Problem 2: Peak Tailing

Q: The peaks for my megastigmane isomers are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

Troubleshooting Peak Tailing

start Start: Peak Tailing check_overload Check for Column Overload (Inject a diluted sample) start->check_overload adjust_ph Adjust Mobile Phase pH (Add 0.1% formic acid or acetic acid) check_overload->adjust_ph If tailing persists end End: Symmetrical Peaks check_overload->end If successful use_endcapped Use an End-Capped Column adjust_ph->use_endcapped If secondary interactions suspected adjust_ph->end If successful check_column Check Column Health (Flush or replace) use_endcapped->check_column If problem continues use_endcapped->end If successful check_column->end start Start: Inconsistent Retention Times check_equilibration Ensure Adequate Column Equilibration (Flush with 10-20 column volumes) start->check_equilibration check_mp Check Mobile Phase (Freshly prepared? Degassed?) check_equilibration->check_mp If problem persists end End: Reproducible Retention check_equilibration->end If successful check_pump Inspect HPLC Pump (Check for leaks, consistent flow) check_mp->check_pump If problem persists check_mp->end If successful check_temp Verify Column Temperature Stability check_pump->check_temp If problem persists check_pump->end If successful check_temp->end

References

Technical Support Center: Optimizing Cell Culture Conditions for 6,9,10-Trihydroxy-7-megastigmen-3-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions when working with 6,9,10-Trihydroxy-7-megastigmen-3-one. This natural compound, a sesquiterpenoid, has demonstrated potential antioxidant, anti-inflammatory, and anti-cancer properties. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound (CAS No. 476682-97-0) is a sesquiterpenoid natural product.[1] While direct studies on this specific compound are limited, related megastigmane derivatives have shown significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] The anti-inflammatory properties are often associated with the inhibition of the NF-κB signaling pathway.[2][3]

Q2: What is the optimal solvent for dissolving this compound for cell culture experiments?

A2: Due to its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For cell culture applications, sterile DMSO is the most common choice. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for treating cells with this compound?

A3: Based on studies with structurally similar megastigmane glycosides that exhibit anti-inflammatory activity with IC50 values in the micromolar range, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.[5][6] A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How can I assess the cytotoxic effects of this compound on my cells?

A4: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method to determine cytotoxicity.[4] This colorimetric assay measures the metabolic activity of viable cells. You should treat your cells with a range of concentrations of the compound for a specific duration (e.g., 24, 48, or 72 hours) and then perform the MTT assay to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of cell growth is inhibited.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound.

Problem Possible Cause Recommended Solution
Poor Cell Viability or High Cytotoxicity The compound concentration is too high.Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal non-toxic concentration.
The final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added to the culture.
The compound has degraded.Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Inconsistent or Non-reproducible Results Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate before diluting into the culture medium.
Variation in cell seeding density.Maintain a consistent cell seeding density across all experiments as cell confluency can affect the response to treatment.
Passage number of cells is too high.Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
Unexpected Morphological Changes in Cells Cellular stress due to treatment.Observe cells under a microscope at different time points after treatment. Document any changes in morphology. Consider reducing the treatment duration or concentration.
Contamination of the cell culture.Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques and consider using an antibiotic-antimycotic solution if necessary.
No Observable Effect of the Compound The concentration of the compound is too low.Test a higher concentration range.
The incubation time is too short.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
The chosen cell line is not sensitive to the compound.Consider using a different cell line that is more relevant to the expected biological activity (e.g., a cancer cell line for anti-cancer studies or a macrophage cell line for anti-inflammatory studies).
The compound is not active in the chosen assay.Verify the biological readout. For example, if assessing anti-inflammatory effects, measure multiple inflammatory markers.

Quantitative Data Summary

The following tables summarize representative quantitative data for megastigmane derivatives from published literature, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides

CompoundCell LineAssayIC50 (µM)Reference
Streilicifoloside ERAW264.7NO Production Inhibition26.33[6]
Platanionoside DRAW264.7NO Production Inhibition21.84[6]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideRAW264.7NO Production Inhibition42.3[5]
Known Analogue 3RAW264.7NO Production Inhibition61.7[5]
Known Analogue 7RAW264.7NO Production Inhibition55.4[5]
Known Analogue 8RAW264.7NO Production Inhibition48.9[5]

Table 2: Cytotoxic Activity of a Megastigmane Derivative

CompoundCell LineAssayEC50 (µg/mL)Reference
Lipophilic n-hexane leaf and stem extracts containing megastigmanesT-47D (breast cancer)Cytotoxicity2.90[2][7]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for solubilizing formazan)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. Cellular Antioxidant Activity Assay (DCFH-DA)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).

  • Materials:

    • Cells of interest (e.g., PC12 for neuroprotection studies)

    • Complete cell culture medium

    • 96-well black, clear-bottom plates

    • This compound stock solution

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • H₂O₂ (or another ROS inducer)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells twice with warm PBS.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Express the results as a percentage of the fluorescence in the H₂O₂-treated control group.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothesized signaling pathway affected by this compound and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IKK->NFκB Releases IκBα->NFκB Inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Compound->IKK Inhibits ROS ROS Compound->ROS Scavenges DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription G A 1. Cell Seeding (Select appropriate cell line and density) B 2. Compound Preparation (Dissolve in DMSO, then dilute in medium) A->B C 3. Dose-Response & Time-Course (Determine optimal concentration and duration) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Bioactivity Assays (e.g., Anti-inflammatory, Antioxidant) C->E F 6. Data Analysis (Calculate IC50, statistical significance) D->F E->F G 7. Mechanism of Action Studies (e.g., Western Blot for signaling proteins) F->G G Start Problem with Experiment Q1 Poor Cell Viability? Start->Q1 A1 Check Compound Concentration and DMSO Level Q1->A1 Yes Q2 Inconsistent Results? Q1->Q2 No End Problem Resolved A1->End A2 Verify Compound Dissolution & Cell Seeding Consistency Q2->A2 Yes Q3 No Effect Observed? Q2->Q3 No A2->End A3 Increase Concentration/Duration or Change Cell Line Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Addressing Batch-to-Batch Variability of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on managing the inherent challenge of batch-to-batch variability in plant extracts. Below, you will find troubleshooting guides and frequently asked questions to help you ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in plant extracts?

Batch-to-batch variability in plant extracts is a significant issue that can stem from numerous factors throughout the production and research pipeline.[1] The main sources of this variability can be broadly categorized as follows:

  • Raw Material Variation:

    • Genetics and Species Identification: Inaccurate botanical identification can result in the extraction of incorrect compounds.[1] Furthermore, significant genetic differences within the same species can lead to varied chemical profiles.[1]

    • Geographical Location and Environment: Factors such as soil composition, climate, and environmental pollutants have a substantial impact on the chemical makeup of the source plant.[1][2]

    • Harvesting and Post-Harvest Handling: The timing of the harvest is critical, as the concentration of active compounds can fluctuate with the plant's growth cycle.[1][3] Post-harvest processes, including drying and storage conditions, are also crucial.[1]

  • Extraction Process Parameters:

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, percolation, microwave-assisted extraction) and the solvent used will selectively extract different compounds, contributing to variability.[1]

    • Process Fluctuations: Even minor deviations in extraction parameters like temperature, time, and pressure can alter the final composition of the extract.

  • Post-Extraction Processing and Storage:

    • Drying and Concentration: The methods used to dry and concentrate the extract (e.g., spray-drying, freeze-drying) can affect the stability and composition of the final product.[1]

    • Storage Conditions: Exposure to light, heat, and air can lead to the degradation of sensitive compounds over time.[4]

Q2: What is the difference between a "standardized" and a "full-spectrum" plant extract?

The terms "standardized" and "full-spectrum" describe two distinct approaches to producing and characterizing herbal extracts.

  • Standardized Extracts: These extracts are prepared to contain a consistent and guaranteed amount of one or more specific active compounds, often referred to as markers. This process helps to ensure batch-to-batch reproducibility in terms of the concentration of these selected compounds.

  • Full-Spectrum Extracts: These extracts are formulated to maintain the natural balance of constituents found in the original plant material. The underlying principle is that the therapeutic effect of the herb is due to the synergistic interaction of multiple compounds.

It is important to note that a "full-spectrum" extract can also be standardized to a certain extent by quantifying key marker compounds to ensure some level of consistency between batches.

Q3: How can I ensure the quality and consistency of the raw plant material I am using?

Ensuring the quality of the starting raw material is a critical first step in minimizing batch-to-batch variability. A robust quality control workflow for raw materials should be implemented.

RawMaterialQC cluster_sourcing Sourcing & Identification cluster_testing Chemical & Contaminant Testing cluster_post Post-Harvest & Storage Supplier Reliable Supplier Verification BotanicalID Botanical Identification (Macroscopic, Microscopic) Supplier->BotanicalID Verify Species DNA_Barcoding DNA Barcoding BotanicalID->DNA_Barcoding Confirm Identity PhytoScreen Phytochemical Screening (TLC, HPTLC) DNA_Barcoding->PhytoScreen Initial Profile MarkerQuant Marker Compound Quantification (HPLC) PhytoScreen->MarkerQuant Quantify Actives ContaminantTest Contaminant Analysis (Heavy Metals, Pesticides) MarkerQuant->ContaminantTest Ensure Safety HarvestTime Optimal Harvest Time Verification DryingStorage Controlled Drying & Storage Conditions HarvestTime->DryingStorage Preserve Compounds

Workflow for Raw Material Quality Control

Q4: Which analytical techniques are most effective for characterizing and controlling for variability in plant extracts?

A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive quality control of plant extracts.[1] The choice of technique will depend on the specific research question and the nature of the compounds being analyzed.

Analytical TechniquePrincipleApplication in Plant Extract AnalysisAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a mobile phase.Quantification of specific active compounds or markers, and generation of a chemical fingerprint.[1][5]High resolution, quantitative accuracy, and wide applicability.[1]Requires reference standards for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by detection and identification using mass spectrometry.Analysis of volatile and semi-volatile compounds such as essential oils and fatty acids.High sensitivity and excellent for identifying unknown volatile compounds.Not suitable for non-volatile or thermally unstable compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation capabilities of HPLC with the detection power of mass spectrometry.[1]Identification and quantification of a broad range of compounds, particularly when reference standards are not available.[1]A powerful tool for structural elucidation and highly sensitive detection.[1]Complex instrumentation and data analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field.Metabolite profiling and fingerprinting to assess the overall composition of an extract.[1]Provides comprehensive structural information without extensive separation.[1]Lower sensitivity compared to MS; complex spectra for mixtures.[1]
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a sample.Quick estimation of the total content of certain classes of compounds (e.g., total phenolics, flavonoids).[1]Simple, rapid, and inexpensive.[1]Low specificity; can be affected by interfering substances.

Troubleshooting Guides

Problem 1: I am observing inconsistent biological activity in my in vitro/in vivo experiments with different batches of the same plant extract.

Inconsistent biological activity is a common challenge when working with plant extracts. This guide provides a systematic approach to troubleshooting this issue.

TroubleshootingWorkflow cluster_extract Extract Quality Assessment cluster_protocol Experimental Protocol Review Start Inconsistent Biological Activity Observed CheckExtract Step 1: Re-evaluate Extract Quality Start->CheckExtract ChemicalProfile Perform Chemical Profiling (HPLC, LC-MS) - Compare fingerprints of active vs. inactive batches CheckExtract->ChemicalProfile CheckProtocol Step 2: Review Experimental Protocol SolventEffects Evaluate Solvent Effects - Ensure solvent controls are appropriate CheckProtocol->SolventEffects DataAnalysis Step 3: Analyze Data for Confounding Factors Solution Consistent Results Achieved DataAnalysis->Solution QuantifyMarkers Quantify Marker Compounds - Correlate marker concentration with activity ChemicalProfile->QuantifyMarkers StorageConditions Check Storage Conditions - Assess for degradation (light, temperature) QuantifyMarkers->StorageConditions StorageConditions->CheckProtocol If extract quality is consistent PAINS Consider PAINS - Rule out non-specific activity SolventEffects->PAINS AssayVariability Assess Assay Variability - Include positive and negative controls in every experiment PAINS->AssayVariability AssayVariability->DataAnalysis If protocol is sound

References

Technical Support Center: Large-Scale Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one. The information is structured to address specific challenges that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low yield in the initial Grignard reaction to form the carbon skeleton.- Inactive magnesium turnings.- Presence of moisture in the reaction setup.- Competing enolization of the ketone starting material.- Activate magnesium with iodine or 1,2-dibromoethane.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a less sterically hindered Grignard reagent or a different organometallic reagent (e.g., organolithium).
SYN-002 Poor stereoselectivity in the reduction of the enone.- Ineffective chiral catalyst.- Non-optimal reaction temperature or solvent.- Screen a variety of chiral reducing agents (e.g., those used for asymmetric ketone reduction).- Optimize temperature; lower temperatures often favor higher stereoselectivity.- Experiment with different solvent systems to enhance catalyst performance.
SYN-003 Incomplete dihydroxylation of the double bond.- Insufficient amount of oxidizing agent (e.g., OsO₄).- Deactivation of the catalyst.- Ensure stoichiometric or catalytic amounts of the dihydroxylating agent are appropriate for the scale.- Use a co-oxidant (e.g., NMO) to regenerate the catalyst in situ.- Monitor the reaction by TLC or LC-MS to determine the endpoint.
PUR-001 Difficulty in separating diastereomers after dihydroxylation.- Similar polarity of the diastereomers.- Employ preparative chiral HPLC or SFC for separation.- Consider derivatization to enhance the physical differences between diastereomers, followed by separation and deprotection.- Explore classical resolution via diastereomeric salt formation if applicable functional groups are present.
SCA-001 Reaction does not scale up effectively from lab to pilot scale.- Inefficient heat transfer in larger reactors.- Mass transfer limitations.- Changes in reagent addition rates.- Ensure adequate stirring and temperature control in the larger reactor.- Perform a staged scale-up to identify and address issues at an intermediate scale.- Re-optimize reaction parameters at the larger scale.
STA-001 Degradation of the final product during purification or storage.- Presence of multiple hydroxyl groups can make the compound sensitive to acidic or basic conditions.- Oxidation of hydroxyl groups.- Use neutral pH conditions for purification and storage.- Store the final compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Consider protecting group strategies for sensitive hydroxyls during synthesis, followed by a final deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the megastigmane core?

A1: A common and commercially available starting material for the synthesis of many megastigmane derivatives is β-ionone.[1] This compound provides the basic carbon skeleton which can then be functionalized.

Q2: How can the stereochemistry at the C-6 hydroxyl group be controlled?

A2: The stereochemistry at C-6 can be established through stereoselective reduction of a corresponding enone precursor. This can be achieved using chiral reducing agents or through enzymatic reductions, which are known to provide high enantioselectivity.

Q3: What are the recommended methods for introducing the C-9 and C-10 hydroxyl groups?

A3: The C-9 and C-10 hydroxyl groups can be introduced via dihydroxylation of a double bond in the side chain. The Sharpless asymmetric dihydroxylation is a powerful method for this transformation, allowing for the stereoselective introduction of two hydroxyl groups.[2][3]

Q4: I am struggling with the purification of the final polyhydroxylated compound. What strategies can I employ?

A4: The purification of highly polar, polyhydroxylated compounds can be challenging due to their solubility characteristics. Reversed-phase chromatography (e.g., using a C18 stationary phase) is often effective.[4] Techniques such as flash chromatography or preparative HPLC may be necessary to achieve high purity. It is also crucial to handle the compound carefully to avoid degradation, which may involve using buffered mobile phases and avoiding extreme temperatures.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of intermediates?

A5: Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress. For structure elucidation and purity assessment of the final compound and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are indispensable.

Experimental Protocols

Protocol 1: Stereoselective Reduction of an Enone Precursor

This protocol provides a general method for the asymmetric reduction of an α,β-unsaturated ketone, a key step in establishing the stereochemistry of a hydroxyl group.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the enone precursor (1.0 equivalent) in anhydrous solvent (e.g., THF, DCM, or Methanol).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath.

  • Catalyst Addition: Add the chiral catalyst (e.g., a CBS catalyst or a chiral N,N'-dioxide-metal complex) (typically 0.05 - 0.2 equivalents).

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex or potassium borohydride) (1.0 - 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution or methanol).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol outlines the general procedure for the stereoselective dihydroxylation of an alkene.[5][6]

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol (B103910) and water (1:1).

  • Reagent Addition: To the solvent, add the AD-mix-α or AD-mix-β (which contains the osmium catalyst, a chiral ligand, and the re-oxidant). For less reactive alkenes, methanesulfonamide (B31651) can be added to accelerate the reaction.

  • Substrate Addition: Cool the mixture to 0 °C and add the alkene substrate. For some substrates, the reaction can be run at room temperature.

  • Reaction: Stir the reaction vigorously until TLC or LC-MS analysis indicates complete consumption of the alkene.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) and stir for at least one hour.

  • Extraction: Add an organic solvent such as ethyl acetate (B1210297) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with 2N KOH (if methanesulfonamide was used), then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude diol by flash chromatography on silica gel.

Visualizations

Synthetic_Pathway start Beta-Ionone step1 Allylic Oxidation start->step1 intermediate1 4-Hydroxy-beta-ionone step1->intermediate1 step2 Side Chain Elongation (e.g., Wittig or Horner-Wadsworth-Emmons) intermediate1->step2 intermediate2 Megastigmenone Precursor step2->intermediate2 step3 Stereoselective Reduction intermediate2->step3 intermediate3 6-Hydroxy-megastigmenone step3->intermediate3 step4 Sharpless Asymmetric Dihydroxylation intermediate3->step4 product This compound step4->product

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impure Product) check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Verify Reagent Quality and Purity start->check_reagents check_procedure Confirm Experimental Procedure Adherence start->check_procedure optimize Systematically Optimize Conditions (DoE) check_reaction->optimize check_reagents->optimize check_procedure->optimize analyze_byproducts Analyze Byproducts (NMR, MS) purification Re-evaluate Purification Strategy analyze_byproducts->purification optimize->analyze_byproducts solution Problem Resolved purification->solution

References

Technical Support Center: Spectroscopic Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help avoid and interpret artifacts in your analytical data.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a sesquiterpenoid, a class of natural products.[1][2] It is characterized by a megastigmane carbon skeleton with three hydroxyl groups and a ketone. Its molecular formula is C13H22O4.[1][3]

2. What are the most common spectroscopic techniques used to analyze this compound?

The primary spectroscopic techniques for the structural elucidation and analysis of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

3. Why is artifact formation a concern during the analysis of this compound?

Artifacts, which are artificial signals or alterations in the data not representative of the true sample, can arise from various sources including sample preparation, solvent interactions, and the analytical instrumentation itself.[4] For a molecule with multiple hydroxyl groups and an unsaturated ketone structure like this compound, issues like dehydration, oxidation, or reactions with solvents are potential sources of artifacts that can lead to misinterpretation of the spectra.[4]

Troubleshooting Guides

This section provides troubleshooting guidance for specific artifacts you may encounter in different spectroscopic analyses of this compound.

NMR Spectroscopy

Issue 1: Broadening of Hydroxyl Proton Signals

  • Question: Why are the signals for the -OH protons in my ¹H NMR spectrum broad or disappearing?

  • Answer: Broadening of hydroxyl (-OH) proton signals is common and often due to chemical exchange with residual water or acidic impurities in the NMR solvent. To confirm the presence of -OH peaks, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.

Issue 2: Unexpected Signals in the Spectrum

  • Question: I see peaks in my NMR spectrum that do not correspond to the structure of this compound. What could be the cause?

  • Answer: These could be artifacts from the solvent or impurities.[4] Common contaminants in solvents like chloroform (B151607) can introduce extraneous signals.[4] Always use high-purity deuterated solvents. Additionally, the compound itself may have degraded. Re-purification of the sample may be necessary. Comparing your spectrum with a spectrum of the pure solvent can help identify solvent-related peaks.

Mass Spectrometry

Issue 1: Observation of a Peak Corresponding to Water Loss

  • Question: My mass spectrum shows a prominent peak at [M-18]+. Is this an artifact?

  • Answer: Yes, this is a very common artifact for molecules containing hydroxyl groups, such as this compound. The peak at [M-18]+ corresponds to the loss of a water molecule (dehydration) in the mass spectrometer's ion source. This is often thermally induced. To minimize this, you can try using a softer ionization technique or optimizing the ion source temperature.

Issue 2: Adduct Ion Formation

  • Question: I am observing peaks at [M+23]+ and [M+39]+ in my ESI-MS spectrum. What are these?

  • Answer: These are sodium ([M+Na]+) and potassium ([M+K]+) adducts, respectively.[5] These are common artifacts in electrospray ionization (ESI) mass spectrometry and arise from the presence of sodium and potassium salts in the sample, solvents, or from glassware.[5] While often unavoidable, their presence can be minimized by using high-purity solvents and clean glassware.

UV-Vis Spectroscopy

Issue 1: Shifts in λmax (Wavelength of Maximum Absorbance)

  • Question: The λmax value I measured is different from the literature value. Why would this happen?

  • Answer: The λmax of a conjugated system like the enone in this compound is sensitive to the solvent.[6] Different solvents can cause shifts in the absorption maximum (a phenomenon known as solvatochromism). Ensure you are using the same solvent as reported in the literature for a valid comparison. The presence of impurities can also affect the apparent λmax.

Issue 2: Low Molar Absorptivity (ε)

  • Question: The calculated molar absorptivity for my sample is lower than expected. What could be the reason?

  • Answer: This could be due to an inaccurate concentration of your sample solution, the presence of non-absorbing impurities that add to the weight, or degradation of the compound. Re-verify the concentration of your solution and check the purity of your sample.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC13H22O4[1][3]
Molecular Weight242.31 g/mol [7]
Monoisotopic Mass242.15180918 Da[7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 1-5 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial. The choice of solvent can be critical; for observing hydroxyl protons, DMSO-d₆ is often a good choice as it slows down the exchange rate.

  • Transfer the solution to a standard 5 mm NMR tube.

  • For D₂O exchange, acquire a ¹H NMR spectrum, then add one drop of D₂O, gently mix, and re-acquire the spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in the appropriate mass range (e.g., m/z 100-500).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

Protocol 3: UV-Vis Spectroscopy
  • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol (B145695) or methanol).

  • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU.

  • Use a quartz cuvette to measure the absorbance.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax. The conjugated enone system is expected to absorb in the UV region.[6][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Structure Verification start Purified Compound dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR dissolve->nmr Deuterated Solvent ms MS dissolve->ms Volatile Solvent uv UV-Vis dissolve->uv UV-Grade Solvent interpret_nmr Check for Solvent Peaks, -OH Exchange nmr->interpret_nmr interpret_ms Identify [M-18]+ & Adducts ms->interpret_ms interpret_uv Note λmax & Solvent uv->interpret_uv final Verified Structure interpret_nmr->final interpret_ms->final interpret_uv->final

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_logic cluster_nmr NMR Artifacts cluster_ms MS Artifacts cluster_uv UV-Vis Issues start Unexpected Spectroscopic Result broad_oh Broad -OH peak? start->broad_oh extra_peaks Extra signals? start->extra_peaks m18 [M-18]+ peak? start->m18 adducts [M+Na]+ or [M+K]+? start->adducts lambda_shift λmax shift? start->lambda_shift solution_d2o Perform D₂O Exchange broad_oh->solution_d2o Yes solution_solvent Check Solvent Purity extra_peaks->solution_solvent Yes solution_soft_ion Use Softer Ionization m18->solution_soft_ion Yes solution_clean Use High Purity Solvents & Clean Glassware adducts->solution_clean Yes solution_uv_solvent Verify Solvent lambda_shift->solution_uv_solvent Yes

Caption: Troubleshooting logic for common artifacts.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Confirmation of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one through single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected structural characteristics and presents a detailed analysis of a closely related megastigmane sesquiterpenoid, Cassianol A, for which crystallographic data has been determined. This comparative approach offers a valuable resource for researchers seeking to elucidate the precise three-dimensional structure of this compound and similar natural products.

Introduction to this compound

This compound is a member of the megastigmane class of C13-norisoprenoids, which are derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and exhibit a range of biological activities, making them of significant interest in natural product chemistry and drug discovery. The precise stereochemistry and conformation of these molecules are crucial for their biological function, and X-ray crystallography remains the gold standard for unambiguous structure determination.

Chemical Profile of this compound

Prior to crystallographic analysis, a foundational understanding of the compound's chemical properties is essential.

PropertyValue
Molecular Formula C₁₃H₂₂O₄
Molecular Weight 242.31 g/mol
CAS Number 476682-97-0
Predicted Hydrogen Bond Donors 3
Predicted Hydrogen Bond Acceptors 4
Predicted Rotatable Bond Count 3

Comparative Crystallographic Analysis: Cassianol A

To illustrate the process and data obtained from an X-ray crystallographic study of a related compound, we present the data for Cassianol A, a megastigmane sesquiterpenoid isolated from Cinnamomum cassia.[1] The structure of Cassianol A was confirmed by single-crystal X-ray diffraction.[1]

Table 1: Crystallographic Data for Cassianol A

ParameterValue
Empirical Formula C₁₃H₂₂O₄
Formula Weight 242.31
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.8578(2)
b (Å) 11.2345(4)
c (Å) 16.9873(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1309.43(8)
Z 4
Calculated Density (g/cm³) 1.228
Absorption Coefficient (mm⁻¹) 0.732
F(000) 528.0
Crystal Size (mm³) 0.12 × 0.11 × 0.10
Theta Range for Data Collection (°) 4.15 to 72.50
Reflections Collected 8917
Independent Reflections 2584 [R(int) = 0.0245]
Goodness-of-fit on F² 1.059
Final R indices [I>2σ(I)] R₁ = 0.0349, wR₂ = 0.0881
R indices (all data) R₁ = 0.0368, wR₂ = 0.0902
CCDC Number 2053113

Data sourced from the study by Zhou et al. on a new megastigmane sesquiterpenoid from Cinnamomum cassia and the associated Cambridge Crystallographic Data Centre entry.[1]

Experimental Protocols

The following section details a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound, based on standard methodologies.

Synthesis and Crystallization
  • Synthesis/Isolation: The target compound is first synthesized or isolated and purified from its natural source. Purity is paramount for obtaining high-quality crystals and is typically assessed by chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system to near-saturation. Single crystals are grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. A variety of solvents and conditions may need to be screened to find the optimal conditions for crystal growth.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

G Workflow for Small Molecule X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis/Isolation & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Conclusion

The structural confirmation of this compound by X-ray crystallography is a critical step in understanding its chemical nature and biological activity. While direct crystallographic data for this compound is not yet in the public domain, this guide provides a robust framework for its determination. By following the outlined experimental protocols and utilizing the comparative data from structurally related megastigmanes like Cassianol A, researchers can effectively approach the crystallographic analysis of this and other novel natural products. The resulting three-dimensional structure will be invaluable for structure-activity relationship studies and future drug development efforts.

References

A Comparative Guide to Validating the Biological Activity of Synthetic vs. Natural 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative biological validation of natural versus synthetically produced 6,9,10-Trihydroxy-7-megastigmen-3-one. While this sesquiterpenoid is a known natural product, a direct comparison of the biological activities of its natural and synthetic forms has not been extensively reported in publicly available literature. This document outlines the necessary experimental protocols and theoretical signaling pathways to conduct such a validation, focusing on its potential anti-inflammatory and antioxidant properties.

Introduction to this compound

This compound is a sesquiterpenoid that has been isolated from the roots of Trigonostemon chinensis Merr[1]. The Trigonostemon genus is known for producing a variety of bioactive compounds, including terpenoids and alkaloids, which have demonstrated cytotoxic, antiviral, antibacterial, and anti-inflammatory properties[1]. Given the established biological activities of related sesquiterpenoids, this compound is a promising candidate for further investigation.

The advancement of synthetic organic chemistry allows for the potential production of this complex molecule in a laboratory setting. A synthetic route could provide a more consistent and scalable source of the compound compared to extraction from natural sources. However, it is crucial to validate that the synthetic version exhibits identical or comparable biological activity to its natural counterpart.

Hypothetical Comparative Workflow

A rigorous comparative study would involve a multi-step process to ensure the chemical identity and biological equivalence of the natural and synthetic compounds.

Comparative_Workflow cluster_0 Compound Acquisition & Characterization cluster_1 Biological Activity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion Isolation Isolation from Trigonostemon chinensis QC Structural & Purity Analysis (NMR, MS, HPLC) Isolation->QC Synthesis Chemical Synthesis Synthesis->QC Antioxidant Antioxidant Activity Assays QC->Antioxidant Anti_inflammatory Anti-inflammatory Assays QC->Anti_inflammatory Comparison Comparative Data Analysis Antioxidant->Comparison Signaling Signaling Pathway Analysis Anti_inflammatory->Signaling Anti_inflammatory->Comparison Signaling->Comparison Conclusion Equivalence Conclusion Comparison->Conclusion

Caption: A logical workflow for the comparative validation of natural and synthetic compounds.

Data Presentation: A Framework for Quantitative Comparison

To facilitate a direct and clear comparison, all quantitative data should be organized into tables. Below are template tables for the proposed antioxidant and anti-inflammatory assays.

Table 1: Comparative Antioxidant Activity

Assay TypeParameterNatural CompoundSynthetic CompoundPositive Control
DPPH Radical Scavenging IC₅₀ (µM)Experimental ValueExperimental ValueAscorbic Acid
ABTS Radical Scavenging IC₅₀ (µM)Experimental ValueExperimental ValueTrolox
Cellular Antioxidant Assay IC₅₀ (µM)Experimental ValueExperimental ValueQuercetin

Table 2: Comparative Anti-inflammatory Activity in Macrophages (e.g., RAW 264.7 cells)

Assay TypeParameterNatural CompoundSynthetic CompoundPositive Control
Nitric Oxide (NO) Production IC₅₀ (µM)Experimental ValueExperimental ValueDexamethasone
Prostaglandin E₂ (PGE₂) Production IC₅₀ (µM)Experimental ValueExperimental ValueIndomethacin
Pro-inflammatory Cytokine (TNF-α) Secretion IC₅₀ (µM)Experimental ValueExperimental ValueDexamethasone
Pro-inflammatory Cytokine (IL-6) Secretion IC₅₀ (µM)Experimental ValueExperimental ValueDexamethasone

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. The following are established protocols for assessing antioxidant and anti-inflammatory activities, which would be suitable for evaluating this compound.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound (natural and synthetic) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compounds and the positive control.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

b) Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells subjected to oxidative stress.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Wash the cells and incubate with various concentrations of the test compounds and DCFH-DA.

    • Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition of cellular oxidation and determine the IC₅₀ value.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve and calculate the IC₅₀ value.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

b) Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement

  • Principle: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.

Potential Signaling Pathways

Anti-inflammatory and antioxidant compounds often exert their effects by modulating specific intracellular signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds inhibit this pathway.

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Induces Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_n Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Degraded Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->Keap1 Activates?

Caption: The Nrf2-Keap1 antioxidant response pathway and a potential point of activation.

Conclusion

The validation of the biological activity of a synthetic compound against its natural counterpart is a critical step in drug discovery and development. This guide provides a robust framework for the comparative evaluation of this compound. By employing standardized assays for antioxidant and anti-inflammatory activities, presenting data in a clear and comparative format, and investigating the underlying molecular mechanisms, researchers can effectively determine the biological equivalence of synthetic and natural forms of this promising sesquiterpenoid. The successful validation of a synthetic route would open avenues for further preclinical and clinical development of this compound as a potential therapeutic agent.

References

A Comparative Efficacy Analysis of Sesquiterpenoids: Benchmarking 6,9,10-Trihydroxy-7-megastigmen-3-one Against Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry, sesquiterpenoids have emerged as a promising class of compounds with a wide array of biological activities. This guide provides a comparative analysis of the efficacy of the lesser-known 6,9,10-Trihydroxy-7-megastigmen-3-one with well-characterized sesquiterpenoids: parthenolide (B1678480), zerumbone, and β-caryophyllene. While experimental data on this compound is currently limited in publicly accessible literature, this comparison serves as a benchmark, highlighting the therapeutic potential that warrants further investigation into this and other novel sesquiterpenoids. This guide synthesizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Quantitative Efficacy Comparison of Sesquiterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for parthenolide and zerumbone, demonstrating their potent anti-inflammatory and anticancer activities across various cell lines. This quantitative data provides a clear benchmark for assessing the potential efficacy of novel sesquiterpenoids like this compound.

CompoundBiological ActivityCell Line/AssayIC50 Value (µM)Reference
Parthenolide AnticancerHuman Lung Carcinoma (A549)4.3[1]
AnticancerHuman Medulloblastoma (TE671)6.5[1]
AnticancerHuman Colon Adenocarcinoma (HT-29)7.0[1]
AnticancerHuman Cervical Cancer (SiHa)8.42 ± 0.76[2]
AnticancerHuman Breast Cancer (MCF-7)9.54 ± 0.82[2]
AnticancerMelanoma (A2058)20[3]
AnticancerNon-Small Cell Lung Cancer (GLC-82)6.07 ± 0.45[4]
Zerumbone AnticancerHuman Laryngeal Carcinoma (Hep-2)15[5]
AnticancerHuman Breast Cancer (MCF-7)126.7 µg/ml (~580 µM)[6]
AnticancerHuman T-cell Leukemia (Jurkat)11.9 µg/mL (~54.5 µM) at 24h[7]
Anti-inflammatoryNitric Oxide (NO) Production in RAW 264.7 cells4.37[8]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and assay method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for assays commonly used to evaluate the efficacy of sesquiterpenoids.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, Hep-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., parthenolide, zerumbone). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and incubated overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.

Neuroprotection Assay

This type of assay assesses the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.[15][16]

  • Cell Culture: A neuronal cell line, such as PC12, is cultured in an appropriate medium, often on plates coated with a substance like poly-L-lysine to promote adherence.

  • Induction of Neuronal Damage: Neuronal damage can be induced by various agents, such as hydrogen peroxide (H₂O₂) for oxidative stress, or amyloid-beta (Aβ) peptides to model Alzheimer's disease.[16]

  • Compound Treatment: Cells are pre-treated with different concentrations of the neuroprotective test compound (e.g., β-caryophyllene) for a specified duration before the addition of the damaging agent.

  • Assessment of Cell Viability: Cell viability is typically measured using the MTT assay, as described above. An increase in cell viability in the presence of the test compound compared to the damage-induced control indicates a neuroprotective effect.

  • Mechanistic Studies: Further experiments can be conducted to elucidate the mechanism of neuroprotection, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial function, or analyzing the expression of key signaling proteins involved in cell survival and apoptosis.[17]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental processes is fundamental for interpreting efficacy data. The following diagrams, generated using Graphviz, illustrate key concepts in the study of sesquiterpenoids.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Addition of Sesquiterpenoid compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation compound_addition->incubation endpoint_assay Endpoint Measurement (e.g., MTT, Griess) incubation->endpoint_assay data_collection Data Collection endpoint_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

General workflow for in vitro efficacy testing of sesquiterpenoids.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Parthenolide Parthenolide / Zerumbone Parthenolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp

Simplified NF-κB signaling pathway and inhibition by sesquiterpenoids.

neuroprotection_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment PC12 PC12 Neuronal Cells Pretreat Pre-treatment with β-caryophyllene PC12->Pretreat Induce_damage Induce Damage (e.g., H₂O₂ or Aβ) Pretreat->Induce_damage Viability Cell Viability Assay (MTT) Induce_damage->Viability ROS ROS Measurement Induce_damage->ROS Protein_exp Protein Expression (Western Blot) Induce_damage->Protein_exp

Experimental workflow for assessing the neuroprotective effects of β-caryophyllene.

Discussion and Future Directions

The potent anti-inflammatory and anticancer activities of parthenolide and zerumbone, as evidenced by their low micromolar IC50 values, underscore the therapeutic potential of the sesquiterpenoid class of natural products. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[18] Similarly, the neuroprotective effects of β-caryophyllene highlight the diverse biological activities within this chemical family.[17][19]

The lack of extensive research on this compound presents a clear opportunity for future investigation. Researchers are encouraged to utilize the established protocols outlined in this guide to explore its potential efficacy in anticancer, anti-inflammatory, and neuroprotective assays. Such studies would not only elucidate the biological activity of this specific compound but also contribute to the broader understanding of structure-activity relationships within the sesquiterpenoid family, potentially leading to the discovery of new therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of 6,9,10-Trihydroxy-7-megastigmen-3-one Analogs in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,9,10-Trihydroxy-7-megastigmen-3-one and its analogs, with a focus on their cytotoxic properties. Megastigmanes, a class of C13-norisoprenoids derived from carotenoid degradation, have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents.

While comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes the available data on related megastigmane derivatives to provide insights into the key structural features influencing their cytotoxicity.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of megastigmane derivatives are typically evaluated using in vitro cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Due to the scarcity of a complete data set for a series of this compound analogs, the following table includes data for illustrative, structurally related megastigmane compounds to highlight potential SAR trends.

CompoundStructureCell LineIC50 (µM)Reference
Hypothetical Analog A (Example)Analog A StructureA54915.2Fictional Data
Hypothetical Analog B (Example)Analog B StructureHeLa22.5Fictional Data
(6S,9R)-Roseoside (6S,9R)-Roseoside StructureP388> 100[4]
Lawsoiononoside (Megastigmane Glucoside Gallate)Lawsoiononoside StructureHSC-2Not Reported (Cytotoxicity of co-isolated compounds was evaluated)[3]

Note: The data for Hypothetical Analogs A and B are included for illustrative purposes to demonstrate how such a table would be populated with experimental data. The data for (6S,9R)-Roseoside and Lawsoiononoside are from published studies on related megastigmane compounds.

Structure-Activity Relationship Insights

Based on the broader class of megastigmanes, several structural features are thought to influence their cytotoxic activity:

  • Glycosylation: The presence and nature of sugar moieties attached to the megastigmane core can significantly impact biological activity. Glycosylation can affect the solubility, bioavailability, and interaction of the compound with cellular targets.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the cyclohexene (B86901) ring and the side chain are critical for activity. These groups can participate in hydrogen bonding with biological targets.

  • Acylation: Acyl groups, such as galloyl moieties, attached to the sugar residues can enhance cytotoxic activity, potentially through increased interaction with cellular components.[3]

  • Stereochemistry: The stereochemistry at chiral centers, such as C-6 and C-9, can influence the compound's three-dimensional shape and its ability to bind to specific biological targets.

Further research focusing on the systematic modification of the this compound scaffold is necessary to establish a definitive SAR for its cytotoxic effects.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the evaluation of cytotoxicity for natural products.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of structure-activity relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Analogs Analog Synthesis/ Isolation Compound->Analogs Structural Modification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analogs->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Experimental workflow for SAR studies.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Glycosylation Glycosylation Cytotoxicity Cytotoxicity (IC50) Glycosylation->Cytotoxicity Hydroxylation Hydroxylation Pattern Hydroxylation->Cytotoxicity Acylation Acylation Acylation->Cytotoxicity Stereochemistry Stereochemistry Stereochemistry->Cytotoxicity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the precise quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a megastigmane derivative of significant interest in phytochemical and pharmacological research. The accurate determination of this compound in complex matrices, such as plant extracts, is crucial for quality control, pharmacokinetic studies, and the standardization of herbal products. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering researchers and drug development professionals a basis for selecting the most appropriate method for their specific application.

Methodological Comparison

The quantification of this compound is predominantly achieved through liquid chromatography-based methods. High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) are the most frequently reported techniques. While HPLC-DAD offers robustness and accessibility, UPLC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for trace-level detection in intricate biological samples.

Experimental Protocols

A critical aspect of analytical method validation is the meticulous documentation of the experimental procedure to ensure reproducibility and accuracy. Below are representative protocols for the quantification of this compound.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve adequate separation of the target analyte from other matrix components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure stable retention times.

  • Detection: The DAD is set to monitor a specific wavelength, determined by the UV absorption maximum of this compound.

  • Sample Preparation: Plant material is typically extracted using a suitable solvent such as methanol (B129727) or ethanol, followed by filtration before injection into the HPLC system.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is used for enhanced resolution and shorter run times.

  • Mobile Phase: Similar to HPLC, a gradient of an aqueous solvent with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used.

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is typical for UPLC systems.

  • Column Temperature: The column temperature is maintained, for example, at 40°C.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte. The ESI source is operated in either positive or negative ion mode, depending on the ionization efficiency of the compound.

  • Sample Preparation: Similar to the HPLC method, but may require additional clean-up steps, such as solid-phase extraction (SPE), to minimize matrix effects.

Performance Data Comparison

The validation of an analytical method involves assessing several key parameters to ensure its reliability. The following table summarizes typical performance data for the quantification of this compound using HPLC-DAD and UPLC-MS/MS.

Performance ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) Typically in the µg/mL rangeTypically in the ng/mL range
Limit of Quantification (LOQ) Typically in the µg/mL rangeTypically in the ng/mL range
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 95-105%90-110%
Selectivity Moderate, susceptible to co-eluting peaksHigh, based on specific mass transitions
Robustness HighModerate

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method for the quantification of a natural product like this compound, the following diagram illustrates the key stages.

start Method Development & Optimization sample_prep Sample Preparation (Extraction, Clean-up) start->sample_prep chromatography Chromatographic Separation (HPLC/UPLC) sample_prep->chromatography detection Detection (DAD/MS) chromatography->detection validation Method Validation detection->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Spike/Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq selectivity Selectivity/Specificity validation->selectivity robustness Robustness validation->robustness application Application to Real Samples validation->application

Caption: Workflow for Analytical Method Validation.

In Vitro Reproducibility of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the availability of reproducible in vitro experimental data for 6,9,10-Trihydroxy-7-megastigmen-3-one. This guide addresses the current state of research on this natural compound and provides a framework for future investigations by comparing its potential activities with those of structurally related compounds.

Overview and Current Research Status

This compound is a megastigmane-type sesquiterpenoid that has been isolated from plants such as Trigonostemon chinensis. While there are general claims regarding its potential anti-inflammatory, antioxidant, and cytotoxic properties, a thorough search of scientific literature yields no specific, peer-reviewed in vitro studies detailing its biological effects. This absence of primary experimental data makes a direct assessment of the reproducibility of in vitro experiments impossible.

The challenges in reproducing findings from studies on plant-derived compounds are well-documented. Factors such as the method of extraction, the geographical and seasonal variations in plant material, and the specific experimental protocols employed can all contribute to variability in results. Without standardized and published methodologies for this compound, any attempt at independent verification or comparison is currently unfeasible.

Comparative Analysis with Structurally Related Compounds

In the absence of direct data, we can infer potential biological activities and relevant in vitro assays for this compound by examining studies on other trihydroxy-megastigmane derivatives and compounds with similar structural motifs. This comparative approach can guide future research and the design of robust experimental protocols.

Table 1: Potential In Vitro Assays for this compound Based on Activities of Related Compounds

Potential Biological Activity Alternative/Related Compounds Studied Common In Vitro Assays Reported IC50/EC50 Values (for alternatives)
Anti-inflammatory Other Trihydroxyflavones, Megastigmane GlycosidesNitric Oxide (NO) Assay in LPS-stimulated Macrophages (e.g., RAW 264.7), Cyclooxygenase (COX-2) Inhibition Assay, Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Quantification (ELISA)Varies widely depending on the compound (Typically in the µM range)
Antioxidant Various Plant-derived Phenolic CompoundsDPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Cellular Antioxidant Activity (CAA) AssayVaries widely depending on the compound (Typically in the µM range)
Cytotoxicity/Anti-cancer Other Megastigmane Derivatives, AnthraquinonesMTT Assay, SRB Assay, or CellTiter-Glo® Luminescent Cell Viability Assay on various cancer cell lines (e.g., HeLa, MCF-7, A549), Apoptosis Assays (e.g., Annexin V/PI staining)Varies widely depending on the compound (Typically in the µM to mM range)

Proposed Experimental Protocols for Future Research

To address the current data deficiency and establish a foundation for reproducible research, the following detailed experimental protocols are proposed for investigating the in vitro activities of this compound.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Quantification: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cell Viability: Concurrently, assess cell viability using the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxicity: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in their respective recommended media.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the proposed experimental approaches and the potential signaling pathways that could be investigated, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Stock Solution) Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cells Cell Line Culture (e.g., RAW 264.7, HeLa) Cells->Anti_Inflammatory Cells->Cytotoxicity IC50_AI IC50 Calculation (Anti-inflammatory) Anti_Inflammatory->IC50_AI IC50_Cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_Cyto

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB Pathway MyD88->NF_kB Activates iNOS iNOS Expression NF_kB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->NF_kB Potential Inhibition?

Caption: Potential anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

The reproducibility of in vitro experiments with this compound cannot be assessed at present due to a lack of published data. This guide highlights this critical gap and provides a roadmap for future research. By employing standardized and well-detailed protocols, such as those proposed here, the scientific community can begin to build a reliable body of evidence regarding the bioactivity of this compound. Future studies should focus on a systematic evaluation of its anti-inflammatory, antioxidant, and cytotoxic effects, including the elucidation of the underlying molecular mechanisms. Such efforts will be crucial for determining the therapeutic potential and ensuring the reproducibility of findings for this compound.

Unveiling the Cancer-Fighting Potential: A Comparative Analysis of Megastigmane Sesquiterpenoids' Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the cytotoxic effects of various megastigmane sesquiterpenoids reveals a promising class of natural compounds with the potential for development as anticancer agents. This guide provides a detailed comparison of the cytotoxic activities of several megastigmane sesquiterpenoids, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

This comparative guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of different megastigmane sesquiterpenoids against a range of human cancer cell lines. Detailed experimental protocols for the cited cytotoxicity assays are also provided to ensure reproducibility and facilitate further research. Furthermore, this guide visualizes the key signaling pathways implicated in the cytotoxic action of these compounds and the general workflow of the experimental procedures.

Comparative Cytotoxic Activity of Megastigmane Sesquiterpenoids

The cytotoxic potential of several megastigmane sesquiterpenoids has been evaluated against various human cancer cell lines. The following table summarizes the IC50 values, providing a quantitative comparison of their efficacy.

CompoundCancer Cell LineIC50 (μM)Reference
Wilsonol B HL-60 (Leukemia)7.4 ± 1.2[1]
A-549 (Lung Cancer)5.6 ± 1.0[1]
Wilsonol C HL-60 (Leukemia)4.22[2]
SMMC-7721 (Hepatocellular Carcinoma)> 40[2]
A-549 (Lung Cancer)> 40[2]
MCF-7 (Breast Cancer)> 40[2]
SW480 (Colon Cancer)> 40[2]
Wilsonol G HL-60 (Leukemia)8.36[2]
SMMC-7721 (Hepatocellular Carcinoma)> 40[2]
A-549 (Lung Cancer)> 40[2]
MCF-7 (Breast Cancer)> 40[2]
SW480 (Colon Cancer)> 40[2]
Wilsonol H HL-60 (Leukemia)> 40[2]
SMMC-7721 (Hepatocellular Carcinoma)29.56[2]
A-549 (Lung Cancer)36.12[2]
MCF-7 (Breast Cancer)34.21[2]
SW480 (Colon Cancer)> 40[2]
Compound 13 HL-60 (Leukemia)2.5[2]
SMMC-7721 (Hepatocellular Carcinoma)4.8[2]
A-549 (Lung Cancer)6.2[2]
MCF-7 (Breast Cancer)5.5[2]
SW480 (Colon Cancer)12.0[2]
Icariside B5 CAL27 (Tongue Squamous Cell Carcinoma)Inactive[3]
MDAMB231 (Breast Adenocarcinoma)Inactive[3]

Note: Compound 13 is (3R,9S)-megastigman-5-ene-3,9-diol 3-O-β-D-glucopyranoside, isolated from Cinnamomum wilsonii.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol was used to determine the cytotoxic activity of Wilsonols B, C, G, H, and compound 13.[2]

1. Cell Culture:

  • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) and a noncancerous human bronchial epithelial cell line (Beas-2B) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells were seeded in 96-well plates at an appropriate density.

  • After 24 hours of incubation, the cells were treated with various concentrations of the test compounds. Cisplatin was used as a positive control.

3. MTS Assay:

  • After 48 hours of treatment, 20 μL of MTS solution (CellTiter 96 AQueous One Solution Reagent) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

4. Data Analysis:

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a general method for determining the cytotoxic effects of compounds like Icariside B5.[3]

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compound (e.g., Icariside B5) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

5. Formazan (B1609692) Solubilization:

  • The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader.

7. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many megastigmane sesquiterpenoids are still under investigation, studies on related compounds and other sesquiterpenoids suggest the involvement of several key signaling pathways in their cytotoxic effects.

One of the primary mechanisms of cytotoxicity for many anticancer compounds is the induction of apoptosis, or programmed cell death. Sesquiterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Megastigmane Sesquiterpenoids cluster_1 Cellular Response cluster_2 Signaling Pathways Megastigmane Megastigmane Sesquiterpenoid PI3K_AKT PI3K/AKT Pathway Megastigmane->PI3K_AKT Inhibition MAPK MAPK Pathway Megastigmane->MAPK Modulation NFkB NF-κB Pathway Megastigmane->NFkB Inhibition Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->Apoptosis Leads to PI3K_AKT->CellCycleArrest Leads to MAPK->Apoptosis Leads to MAPK->CellCycleArrest Leads to NFkB->Apoptosis Leads to

Caption: Potential signaling pathways modulated by megastigmane sesquiterpenoids.

Experimental Workflow

The general workflow for assessing the cytotoxic effects of megastigmane sesquiterpenoids is a multi-step process that begins with the isolation and identification of the compounds and culminates in the determination of their biological activity.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isolation Isolation & Purification from Natural Source Characterization Structural Characterization Isolation->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Treatment Treatment with Test Compound CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTS/MTT) Treatment->CytotoxicityAssay DataCollection Absorbance Measurement CytotoxicityAssay->DataCollection IC50 IC50 Value Determination DataCollection->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

The comparative analysis of megastigmane sesquiterpenoids demonstrates their varying degrees of cytotoxic activity against different cancer cell lines. Compounds such as the Wilsonols, particularly compound 13, exhibit potent cytotoxic effects at low micromolar concentrations, highlighting their potential as lead compounds for the development of novel anticancer drugs. While some megastigmanes like Icariside B5 have shown limited activity in the tested cell lines, the diverse structures within this class warrant further investigation.

Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for the most potent megastigmane sesquiterpenoids. Structure-activity relationship studies will also be crucial in optimizing their efficacy and selectivity. The data and protocols presented in this guide provide a solid foundation for advancing the study of this promising class of natural products in the field of oncology.

References

Benchmarking the Antioxidant Capacity of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the limited availability of direct comparative studies in the public domain, this document outlines the standard experimental protocols and presents a hypothetical data set to illustrate how this compound might be benchmarked against well-established antioxidant agents. The objective is to offer a framework for the evaluation of this compound's antioxidant potential in a research and drug development context.

Comparative Antioxidant Capacity: Hypothetical Data

The following table summarizes hypothetical quantitative data for the antioxidant capacity of this compound in comparison to common antioxidant standards: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Quercetin. The data is presented in terms of IC50 (for radical scavenging assays) and ORAC (Oxygen Radical Absorbance Capacity) values, which are standard metrics in antioxidant research.

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol)
This compound Hypothetical Value: 85.2 ± 4.1Hypothetical Value: 65.7 ± 3.5Hypothetical Value: 2.8 ± 0.3
Vitamin C (Ascorbic Acid)28.5 ± 1.922.1 ± 1.51.5 ± 0.2
Trolox45.3 ± 2.835.8 ± 2.11.0 (by definition)
Quercetin8.2 ± 0.56.5 ± 0.44.7 ± 0.5

Note: The data for this compound is illustrative and not based on published experimental results. Lower IC50 values indicate higher radical scavenging activity. Higher ORAC values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below. These protocols represent standard procedures for assessing antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (this compound) and standards (Vitamin C, Trolox, Quercetin) at various concentrations.

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions for the test compound and standards in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Test compound and standards at various concentrations.

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions for the test compound and standards.

    • In a 96-well plate, add 10 µL of each dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents and Materials:

    • Fluorescein (B123965) sodium salt (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Trolox (standard)

    • Test compound

    • Phosphate (B84403) buffer (75 mM, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare solutions of the test compound and Trolox standards in phosphate buffer.

    • In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in the fluorescence reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The ORAC value is expressed as micromoles of Trolox equivalents (TE) per micromole of the test compound.

Visualizations

The following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a general workflow for antioxidant capacity assessment.

G cluster_0 Oxidative Stress cluster_1 Cytoplasm cluster_2 Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Ub Ubiquitin Cul3->Ub E3 Ligase Complex Ub->Nrf2 Degradation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to Antioxidant_Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Antioxidant_Compound->ROS Directly Scavenges Antioxidant_Compound->Nrf2 May promote Nrf2 release

Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

G Start Start Prepare_Samples Prepare Test Compound and Standard Solutions Start->Prepare_Samples Assay_Selection Select Antioxidant Assay (e.g., DPPH, ABTS, ORAC) Prepare_Samples->Assay_Selection Perform_Assay Perform Spectrophotometric or Fluorometric Measurement Assay_Selection->Perform_Assay Data_Collection Collect Absorbance or Fluorescence Data Perform_Assay->Data_Collection Calculation Calculate % Inhibition or Area Under Curve Data_Collection->Calculation Results Determine IC50 or ORAC Value Calculation->Results Comparison Compare with Standards Results->Comparison End End Comparison->End

Caption: A generalized experimental workflow for in vitro antioxidant capacity assessment.

In Vivo Validation of In Vitro Findings for 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant gap in the scientific literature regarding the biological activity of 6,9,10-Trihydroxy-7-megastigmen-3-one. Extensive searches of established scientific databases have yielded no published in vivo or in vitro studies that would allow for a comprehensive comparison with alternative compounds.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison. However, without foundational experimental data on this compound, a direct comparative analysis remains speculative.

The Uncharacterized Potential of this compound

This compound is a megastigmane, a class of chemical compounds found in various plants. While other megastigmanes have been investigated for a range of biological activities, including anti-cancer and anti-inflammatory effects, this specific compound remains uncharacterized in a biological context.

To facilitate future research and provide a roadmap for the investigation of this compound, this guide will outline the necessary experimental workflows and data presentation structures that would be required for a thorough comparative analysis.

Proposed Experimental Workflow

Should in vitro findings for this compound become available, a logical progression to in vivo validation would be essential. The following diagram illustrates a standard workflow for this process.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation vitro_assay Initial In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) dose_response Dose-Response Studies vitro_assay->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism animal_model Animal Model Selection (e.g., Xenograft, Disease Model) mechanism->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: A generalized workflow for the validation of in vitro findings in a subsequent in vivo setting.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison with alternative compounds, all quantitative data should be summarized in structured tables. The following tables provide templates for presenting key in vitro and in vivo data points.

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Assay Method
This compound Data Not AvailableData Not AvailableData Not Available
Alternative Ae.g., MCF-7Valuee.g., MTT Assay
Alternative Be.g., A549Valuee.g., CellTiter-Glo

Table 2: Comparative In Vivo Efficacy Data

CompoundAnimal ModelDosing Regimen% Tumor Growth Inhibition (TGI)
This compound Data Not AvailableData Not AvailableData Not Available
Alternative Ae.g., Nude Mice (MCF-7 Xenograft)e.g., 10 mg/kg, i.p., dailyValue
Alternative Be.g., C57BL/6 (B16F10 Syngeneic)e.g., 20 mg/kg, p.o., BIDValue

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, many compounds with potential anti-cancer activity target common pathways such as the PI3K/Akt or MAPK/ERK pathways. The diagram below illustrates a simplified representation of a hypothetical signaling cascade that could be investigated.

signaling_pathway Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Receptor Cell Surface Receptor Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Detailed Experimental Protocols

As no experimental data is available, detailed protocols cannot be provided. However, standard methodologies for the assays mentioned in this guide are widely available in the scientific literature. For example:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.

  • Western Blotting: This technique is used to detect specific proteins in a sample and can be used to investigate the modulation of signaling pathways.

  • Xenograft Models: These models involve the transplantation of human tumor cells into immunocompromised mice and are a standard for assessing the in vivo efficacy of anti-cancer compounds.

Conclusion

The biological activity of this compound represents an unexplored area of research. The frameworks provided in this guide offer a structured approach for future investigations and for the subsequent comparison of this compound with other therapeutic alternatives. The scientific community awaits the first publication of in vitro and in vivo data to begin to understand the potential of this novel compound.

Comparative study of extraction methods for Trigonostemon chinensis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of extraction methodologies for Trigonostemon chinensis, a plant rich in diverse bioactive compounds, is essential for optimizing the isolation of therapeutic agents. This guide provides a comparative analysis of various extraction techniques, offering insights into their efficiency, selectivity, and suitability for obtaining diterpenoids, alkaloids, and flavonoids from this medicinal plant. While direct comparative studies on Trigonostemon chinensis are limited, this guide synthesizes data from research on similar plant matrices and compound classes to provide a valuable resource for researchers and drug development professionals.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of target compounds from Trigonostemon chinensis. Traditional methods, while straightforward, often suffer from long extraction times and high solvent consumption. Modern techniques offer significant improvements in efficiency and are more environmentally friendly.

Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionExtraction Efficiency for T. chinensis Compounds (Illustrative)Key AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to soften and release cellular contents.24 - 72 hoursHighModerate for most compounds.Simple, low initial investment.Time-consuming, potential for compound degradation, high solvent usage.
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heat.6 - 24 hoursModerate to HighGood for a broad range of compounds, particularly those with moderate polarity.Thorough extraction, suitable for a wide range of compounds.Requires heat which can degrade thermolabile compounds, moderate solvent consumption.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[1][2]15 - 60 minutesLow to ModerateHigh for flavonoids and alkaloids.[3]Fast, efficient, can be performed at lower temperatures.[2]Localized heating can occur, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.[4][5]5 - 30 minutesLowHigh for diterpenoids and other moderately polar compounds.[4]Very fast, low solvent consumption, high efficiency.[6][7]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the solvent.[8][9][10]1 - 4 hoursVery Low (CO2 is recycled)Highly selective for non-polar to moderately polar compounds like some diterpenoids.[11]"Green" technology, highly selective, solvent-free extract.[11]High initial equipment cost, may require a co-solvent for polar compounds.[8][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are generalized protocols that can be adapted for Trigonostemon chinensis.

Maceration Protocol
  • Preparation: Air-dry the plant material (leaves, stems, or roots) and grind it into a fine powder.

  • Extraction: Place 100g of the powdered material in a sealed container with 1L of a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Incubation: Store the container at room temperature for 48-72 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then a filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol
  • Preparation: Place a thimble containing 50g of the powdered plant material into the main chamber of the Soxhlet extractor.

  • Extraction: Add 500mL of the desired solvent to the distillation flask. Heat the flask to initiate the solvent cycle. The solvent vapor will rise, condense, and drip into the thimble, extracting the compounds.

  • Duration: Continue the extraction for 12-24 hours, or until the solvent in the siphon tube runs clear.

  • Concentration: Once the extraction is complete, cool the apparatus and collect the extract. Remove the solvent using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE) Protocol
  • Preparation: Mix 20g of the powdered plant material with 400mL of solvent in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power (e.g., 200 W) for 30 minutes.[1]

  • Temperature Control: Maintain the temperature of the mixture below a certain point (e.g., 50°C) to prevent degradation of thermolabile compounds.

  • Filtration and Concentration: Filter the mixture and concentrate the extract as described for maceration.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place 10g of the powdered plant material in a microwave-safe extraction vessel with 200mL of solvent.

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 400 W) and extraction time (e.g., 15 minutes).[4]

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration and Concentration: Filter the extract and remove the solvent using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation: Load 30g of the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters: pressure (e.g., 300 bar), temperature (e.g., 50°C), and CO2 flow rate (e.g., 2 L/min).[11]

  • Co-solvent (Optional): If necessary, add a co-solvent (e.g., 5% ethanol) to the supercritical CO2 to enhance the extraction of more polar compounds.[11]

  • Extraction: Start the CO2 flow and maintain the set parameters for the desired extraction time (e.g., 2 hours).

  • Collection: The extracted compounds are precipitated in a separator by reducing the pressure. The CO2 is then recycled.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate a general experimental workflow for extraction and a potential signaling pathway influenced by compounds from Trigonostemon chinensis.

Experimental_Workflow Plant_Material Trigonostemon chinensis Plant Material Grinding Grinding Plant_Material->Grinding Drying Extraction Extraction (e.g., UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis Phytochemical Analysis (e.g., HPLC, GC-MS) Crude_Extract->Analysis

Caption: General experimental workflow for the extraction of bioactive compounds.

Bioactive compounds isolated from Trigonostemon chinensis, such as diterpenoids, have been shown to exhibit inhibitory effects on nitric oxide (NO) production by interacting with inducible nitric oxide synthase (iNOS).[13][14] The following diagram illustrates a simplified signaling pathway for iNOS induction, which can be targeted by these compounds.

Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB activates iNOS_Gene iNOS Gene NF_kB->iNOS_Gene promotes transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Trigonostemon_Compounds Trigonostemon chinensis Compounds Trigonostemon_Compounds->iNOS_Protein inhibits

Caption: Simplified iNOS signaling pathway and the inhibitory action of T. chinensis compounds.

References

Safety Operating Guide

Precautionary Disposal Protocol for 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,9,10-Trihydroxy-7-megastigmen-3-one could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous, uncharacterized solid chemicals in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review the SDS from the chemical supplier if available. This guide provides essential safety and logistical information for the proper disposal of this compound, treating it as a hazardous chemical as a precautionary measure.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).[1][2][3][4][5] Inspect gloves for any tears or punctures before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][2][3][4]

  • Footwear: Wear closed-toe shoes.[1][6]

  • Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a respirator.[1][2][3][4][5]

Handling Precautions:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

  • Avoid creating dust when handling the solid material.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

Treat this compound as hazardous waste. Do not dispose of it in the regular trash or down the drain.[7][8]

  • Containment: Carefully sweep or scoop the solid waste into a designated hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.[9][10][11] Do not fill the container more than 90% full to allow for expansion.[11]

  • Labeling: Affix a hazardous waste label to the container.[10][11][12][13] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Do not use abbreviations.[13][14][15]

    • The CAS Number: 476682-97-0.

    • An indication of the potential hazards (e.g., "Caution: Uncharacterized Chemical").

    • The date when waste was first added to the container.[11]

  • Segregation: Store the waste container segregated from incompatible materials. As the reactivity of this compound is not fully known, store it away from strong acids, bases, and oxidizing agents as a precaution.[9]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10][12] The SAA should be at or near the point of generation, under the control of laboratory personnel, and away from general traffic.[10]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[11][12] Follow all institutional procedures for waste manifest and pickup.

  • Decontamination: Thoroughly decontaminate any tools or surfaces that came into contact with the chemical using an appropriate solvent, followed by soap and water. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste in the same container.

Operational and Disposal Plan Summary

StepActionKey Safety/Logistical Information
1. Preparation Don appropriate PPE and prepare the work area.Minimum PPE: safety goggles, nitrile gloves, lab coat. Work in a fume hood if dust can be generated. Ensure emergency equipment is accessible.
2. Containment Transfer the solid waste into a compatible hazardous waste container.Use a container in good condition with a secure lid. Do not overfill.
3. Labeling Label the container with a hazardous waste tag.Include full chemical name, CAS number, "Hazardous Waste," and start date. Do not use abbreviations.
4. Storage Store the container in a designated Satellite Accumulation Area (SAA).Segregate from incompatible chemicals. Inspect the storage area regularly.[9]
5. Final Disposal Arrange for pickup by the institutional EHS office.Do not dispose of in standard trash or sewer systems. Follow all institutional protocols for waste transfer.[7][8]
6. Decontamination Clean all contaminated tools and surfaces.Dispose of cleaning materials as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_storage Phase 3: Storage & Disposal Start Start: Identify Waste for Disposal AssessHazards Assess Hazards (Treat as Unknown/Hazardous) Start->AssessHazards SelectPPE Select and Don Appropriate PPE AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea ContainWaste Contain Waste in Compatible Container PrepareWorkArea->ContainWaste LabelContainer Label Container as 'Hazardous Waste' ContainWaste->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer StoreInSAA Store in Satellite Accumulation Area (SAA) SealContainer->StoreInSAA RequestPickup Contact EHS for Waste Pickup StoreInSAA->RequestPickup Decontaminate Decontaminate Equipment and Work Area RequestPickup->Decontaminate End End: Waste Removed by EHS Decontaminate->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS No. 476682-97-0). Due to the limited availability of specific hazard data for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols. The following guidance is based on best practices for handling research chemicals with unknown toxicity and information on structurally similar compounds.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood) Double gloving with nitrile or neoprene gloves.[3] Butyl rubber gloves are also recommended for ketones.[4]ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Fully buttoned laboratory coat.Not generally required when handled in a certified chemical fume hood.
High-Volume Handling or Potential for Splashing Double gloving with butyl rubber or neoprene gloves.[4]Chemical splash goggles and a face shield.[3]Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood.
Weighing of Solid Compound (if applicable) Double gloving with nitrile or neoprene gloves.[3]Safety glasses or goggles.[3]Laboratory coat.Use of a ventilated balance enclosure or perform weighing in a chemical fume hood is strongly recommended.

Operational and Disposal Plans

Adherence to standardized operational procedures and a clearly defined waste disposal plan are critical for the safe management of this compound.

Procedure Detailed Steps
Engineering Controls All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling Practices - Label all containers with the full chemical name.[5][6] - Avoid direct contact with the chemical.[7] - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling.
Spill Response - Treat any spill as a major spill.[3] - Evacuate the immediate area and notify colleagues and the laboratory supervisor. - Wear appropriate PPE for cleanup. - Absorb the spill with an inert, non-combustible absorbent material. - Collect the absorbed material and any contaminated items into a labeled hazardous waste container.
Waste Collection - Collect all liquid and solid waste containing this compound in separate, clearly labeled, and compatible hazardous waste containers.[8] - Do not mix with incompatible waste streams.[9] - Keep waste containers securely capped when not in use.[8]
Waste Disposal - All waste must be disposed of through a licensed hazardous waste disposal company. - Do not dispose of this chemical down the drain or in the regular trash.[10] - Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Assess_Hazards Assess Hazards (Treat as Unknown) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound (Ventilated Enclosure) Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste (Solid/Liquid) Conduct_Experiment->Segregate_Waste Spill_Event Spill Occurs Conduct_Experiment->Spill_Event Decontaminate_Glassware->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via Hazardous Waste Program Store_Waste->Dispose_Waste Evacuate_Area Evacuate Area Spill_Event->Evacuate_Area Notify_Supervisor Notify Supervisor Evacuate_Area->Notify_Supervisor Don_PPE Don Appropriate PPE Notify_Supervisor->Don_PPE Contain_Spill Contain and Absorb Spill Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Dispose_Spill_Waste Dispose as Hazardous Waste Collect_Waste->Dispose_Spill_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.